2-Methyl-3-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUSYYIWFJFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381197 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-02-7 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile of interest in chemical synthesis and potentially in the development of novel pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic and steric properties, influencing its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known chemical properties of this compound, compiling available data to support research and development efforts.
Core Chemical Properties
A summary of the fundamental chemical identifiers and properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 261952-02-7 | |
| Molecular Formula | C₉H₆F₃N | |
| Molecular Weight | 185.15 g/mol | |
| InChI | 1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11,12)/h2-4H,1H3 | |
| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N | |
| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N | N/A |
Physical and Spectroscopic Data
Table 1: Physical Properties
| Property | Value | Notes |
| Physical Form | Pale yellow, beige tablets or Liquid/Solid/Semi-solid | Vendor information. |
| Melting Point | Not available | No experimental data found. |
| Boiling Point | Not available | No experimental data found. |
| Density | Not available | No experimental data found. |
| Solubility | Not available | No experimental data found. |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Data |
| ¹H-NMR | Predictions suggest characteristic signals for the aromatic protons and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrile and trifluoromethyl groups. |
| ¹³C-NMR | Predictions indicate distinct signals for the aromatic carbons, the methyl carbon, the nitrile carbon, and the trifluoromethyl carbon (likely a quartet due to C-F coupling). |
| IR Spectroscopy | A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2230 cm⁻¹. Other bands would correspond to aromatic C-H and C-C stretching, and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z = 185.0452. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments. |
Reactivity and Synthesis
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to them. The nitrile group itself can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, providing a handle for further synthetic modifications. The methyl group can potentially be a site for radical substitution reactions under appropriate conditions.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, general synthetic strategies for related trifluoromethylated benzonitriles often involve multi-step sequences. A plausible, though unverified, synthetic pathway could involve the introduction of the trifluoromethyl and methyl groups onto a benzene ring precursor, followed by a cyanation reaction. For instance, a common method for introducing a nitrile group is the Sandmeyer reaction from a corresponding aniline or the Rosenmund-von Braun reaction from an aryl halide.
Experimental Protocols
As no specific experimental protocols for the synthesis, purification, or analysis of this compound were found in the surveyed literature, this section provides a generalized workflow for the characterization of a novel benzonitrile derivative, which would be applicable to this compound.
General Characterization Workflow
Caption: General workflow for the characterization of a synthesized benzonitrile derivative.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways of this compound. The trifluoromethyl group is a common motif in many biologically active molecules, as it can enhance metabolic stability and binding affinity. Therefore, this compound could be a candidate for screening in various biological assays to explore its potential as a lead compound in drug discovery.
Hypothetical Drug Discovery Screening Workflow
Caption: A hypothetical workflow for screening and developing a novel compound in drug discovery.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Hazard Statements | H302+H332 | Harmful if swallowed or if inhaled. |
| H311 | Toxic in contact with skin. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Signal Word | Danger |
This information is based on vendor-supplied safety data and may not be exhaustive.
Handling Recommendations: Use this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a chemical compound with potential applications in synthetic chemistry and drug discovery. However, there is a notable lack of publicly available, experimentally determined data for its physical, spectroscopic, and biological properties. The information presented in this guide, compiled from vendor data and theoretical predictions, serves as a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and explore its potential. Researchers working with this substance should exercise caution and adhere to strict safety protocols due to its hazardous nature.
Technical Guide: Physicochemical Properties of 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS 261952-02-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-Methyl-3-(trifluoromethyl)benzonitrile, identified by the CAS number 261952-02-7. This document is intended to serve as a foundational resource for professionals in research and development who are considering this compound for further investigation.
Core Physical and Chemical Properties
This compound is an organic compound notable for its benzonitrile structure substituted with both a methyl and a trifluoromethyl group.[1] The presence of the trifluoromethyl group can significantly influence its chemical properties, such as lipophilicity and reactivity.[1]
Quantitative Data Summary
A summary of the key physical and chemical properties of CAS 261952-02-7 is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Synonyms | 3-CYANO-2-METHYLBENZOTRIFLUORIDE | [2] |
| CAS Number | 261952-02-7 | [2][3] |
| Molecular Formula | C₉H₆F₃N | [3] |
| Molecular Weight | 185.15 g/mol | [3] |
| Physical Form | Liquid, Solid, or Semi-solid | [4] |
| Appearance | Pale yellow, beige tablets | [5] |
| Melting Point | 27-31 °C | [2] |
| 28-31 °C | ||
| Solubility | Insoluble in water.[2] Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[6] | [2][6] |
| Purity | Typically available at 97% purity. | [4] |
| Storage | Sealed in a dry environment at room temperature.[4] Recommended storage at 2-8°C.[5] | [4][5] |
| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N | [4] |
| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a solid organic compound is a crucial indicator of its purity and is determined as the temperature range over which the solid transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small, finely ground sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
-
For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.
Solubility Assessment (General Protocol)
Solubility is determined by observing the extent to which a compound dissolves in a specific solvent.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure:
-
A pre-weighed amount of the solute (e.g., 1-5 mg) is placed into a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).
-
A visual inspection is performed to determine if the solid has completely dissolved.
-
If the compound dissolves, it is recorded as "soluble." If a significant portion remains undissolved, it is recorded as "insoluble" or "sparingly soluble."
-
This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.
Logical Workflow for Compound Characterization
As no specific biological signaling pathways involving CAS 261952-02-7 have been identified in the available literature, a logical workflow for the initial chemical and physical characterization of a novel compound is presented below. This diagram illustrates the sequential steps a researcher might take to analyze a new chemical entity.
Caption: General Workflow for Physicochemical Characterization
This diagram outlines the logical progression from synthesizing a compound to compiling its comprehensive technical data. The process begins with synthesis and purification, followed by structural confirmation and purity analysis. Key physical properties are then determined, and chemical stability is assessed. The final step is the consolidation of all data into a technical datasheet.
References
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthetic pathways of 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-02-7). While this compound is commercially available and holds potential as a building block in medicinal chemistry and materials science, detailed experimental data in the public domain is scarce. This document compiles the available information from chemical suppliers and draws logical inferences for its synthesis and potential applications based on related compounds. The guide is intended for researchers and professionals in drug development and chemical synthesis, highlighting the known characteristics and identifying areas where further research is required.
Molecular Structure and Identification
This compound is an aromatic compound featuring a benzene ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 3-position, and a nitrile group at the 1-position.
Molecular Structure:
Figure 1. 2D Structure of this compound.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 261952-02-7 |
| Molecular Formula | C₉H₆F₃N[1][2] |
| Molecular Weight | 185.15 g/mol [1] |
| InChI | InChI=1S/C9H6F3N/c1-6-7(5-13)3-2-4-8(6)9(10,11,12)/h2-4H,1H3[1] |
| InChIKey | HXGUSYYIWFJFGY-UHFFFAOYSA-N[1] |
| SMILES | CC1=C(C=CC=C1C(F)(F)F)C#N |
Physicochemical Properties
| Property | Value | Source |
| Physical Form | Pale yellow, beige tablets, or liquid/solid/semi-solid[1][2] | Commercial Suppliers |
| Purity | 97-99% | Commercial Suppliers[1][2] |
| Storage Conditions | Sealed in a dry place, room temperature or 2-8°C[1][2] | Commercial Suppliers |
| Solubility | Not specified. Expected to be soluble in common organic solvents. | - |
| Melting Point | Not specified. | - |
| Boiling Point | Not specified. | - |
Note: The lack of publicly available, experimentally verified data for properties such as melting point, boiling point, and solubility necessitates empirical determination for any research or development application.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature. However, a plausible synthetic route can be inferred from the known synthesis of its precursor, 2-methyl-3-(trifluoromethyl)aniline, and standard organic chemistry transformations.
Hypothetical Synthetic Pathway
A common method for the synthesis of aryl nitriles is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with a cyanide salt, typically copper(I) cyanide. The likely precursor for this compound is 2-methyl-3-(trifluoromethyl)aniline, for which synthetic methods have been published[3][4][5].
The proposed two-step synthesis is as follows:
-
Synthesis of 2-Methyl-3-(trifluoromethyl)aniline: This intermediate can be prepared from 2-chloro-3-trifluoromethylaniline through a multi-step process involving the introduction of a methyl group[4][5].
-
Conversion to this compound: The aniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source to yield the target benzonitrile.
Illustrative Experimental Workflow (Hypothetical)
The following diagram illustrates a potential workflow for the synthesis of this compound from its aniline precursor. It is crucial to note that this is a hypothetical protocol and has not been experimentally validated from cited sources.
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For definitive structural confirmation and purity assessment, it is necessary to acquire this data experimentally. Predicted spectral data can be obtained from computational chemistry software, but is not a substitute for experimental verification.
Applications in Drug Development and Research
While there are no specific biological studies or drug development applications reported for this compound, its structural motifs are of significant interest in medicinal chemistry.
-
Trifluoromethyl Group: The trifluoromethyl group is a key pharmacophore in many modern drugs. Its inclusion can enhance metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and alter the acidity of nearby functional groups, thereby improving the pharmacokinetic and pharmacodynamic properties of a molecule.
-
Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for other functional groups. Benzonitrile derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as antiviral agents.
Given these characteristics, this compound is a valuable building block for the synthesis of novel compounds for screening in various disease areas. Its specific substitution pattern offers a unique scaffold for creating new chemical entities.
Conclusion
This compound is a readily available chemical intermediate with significant potential for use in drug discovery and materials science. However, a notable gap exists in the publicly available scientific literature regarding its detailed physicochemical properties, spectroscopic characterization, and specific biological applications. The information provided in this guide is based on the limited data from commercial suppliers and logical chemical principles. Researchers and drug development professionals are encouraged to perform their own experimental validation of the properties and synthesis of this compound to fully explore its potential. Further research into the biological activity of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. This compound | 261952-02-7 [sigmaaldrich.com]
- 2. This compound, CasNo.261952-02-7 HEBEI SHENGSUAN CHEMICAL INDUSTRY CO.,LTD China (Mainland) [shengsuan.lookchem.com]
- 3. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 4. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. Synthetic method for 2-methyl-3-trifluoromethylaniline - Eureka | Patsnap [eureka.patsnap.com]
2-Methyl-3-(trifluoromethyl)benzonitrile molecular weight and formula
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's molecular properties, a proposed synthetic pathway, and analytical methodologies.
Compound Data
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₃N | [1][2] |
| Molecular Weight | 185.15 g/mol | [1] |
| Physical Form | Liquid or Solid or Semi-solid | [1] |
| Purity | 97% | [1] |
Experimental Protocols
It is important to note that this is a theoretical protocol and should be thoroughly evaluated and optimized under appropriate laboratory conditions by qualified personnel.
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve a Sandmeyer reaction starting from 2-methyl-3-(trifluoromethyl)aniline. This method is a well-established process for the conversion of aryl amines to aryl nitriles.
Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
-
In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2-methyl-3-(trifluoromethyl)aniline in an aqueous solution of a non-nucleophilic acid, such as hydrochloric acid or sulfuric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature strictly below 5 °C to ensure the stability of the resulting diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent, such as aqueous sodium or potassium cyanide.
-
Carefully and slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. The temperature should be controlled, typically kept low initially and then gently warmed to drive the reaction to completion.
-
Vigorous nitrogen evolution is expected as the diazonium group is replaced by the nitrile group.
-
After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., room temperature or slightly above) for a specified period to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Once the reaction is complete, neutralize the reaction mixture with a suitable base.
-
Extract the product into an organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine to remove any inorganic impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by a suitable method, such as vacuum distillation or column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy would be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons, carbons, and fluorine atoms.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, notably the nitrile (C≡N) stretching vibration.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final product.
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the proposed synthesis and the relationship between the compound's identity and its analytical data.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for compound confirmation and purity assessment.
References
The Trifluoromethyl Group's Influence on Benzonitrile Reactivity: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, reactivity, and biological applications of trifluoromethyl-substituted benzonitriles, offering valuable insights for researchers, scientists, and professionals in drug development.
The introduction of a trifluoromethyl (-CF3) group to the benzonitrile scaffold dramatically alters its chemical personality, transforming it into a versatile building block in modern medicinal chemistry. This guide provides a comprehensive overview of the synthesis, reactivity, and application of trifluoromethyl-substituted benzonitriles, with a focus on their utility in drug discovery. The potent electron-withdrawing nature of the -CF3 group significantly impacts the reactivity of the aromatic ring and the nitrile moiety, opening avenues for diverse chemical transformations and enabling the design of novel therapeutic agents.
Synthesis of Trifluoromethyl-Substituted Benzonitriles
The strategic placement of the trifluoromethyl group on the benzonitrile ring can be achieved through several synthetic routes, starting from readily available precursors.
From Trifluoromethyl-Substituted Benzaldehydes
A common and efficient method involves the conversion of trifluoromethyl-substituted benzaldehydes to their corresponding nitriles. This transformation can be achieved via a one-pot reaction with hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethylbenzaldehyde
Materials:
-
2-Trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (H₂NOH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuryl fluoride (SO₂F₂)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a dried 30 mL reaction tube equipped with a stirring bar, add 2-trifluoromethylbenzaldehyde (2.0 mmol, 1.0 equiv), H₂NOH·HCl (153 mg, 2.2 mmol), Na₂CO₃ (117 mg, 1.1 mmol), and DMSO (10 mL, 0.2 M).
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Upon complete consumption of the aldehyde, add another portion of Na₂CO₃ (1.06 g, 10 mmol) to the mixture and seal the reaction tube.
-
Slowly bubble SO₂F₂ gas through the reaction mixture using a balloon at room temperature for 12 hours with stirring.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography using a mixture of petroleum ether/ethyl acetate (10:1, v/v) as the eluent to obtain 2-(trifluoromethyl)benzonitrile.[1]
From Trifluoromethyl-Substituted Aryl Halides
Palladium-catalyzed cyanation of trifluoromethyl-substituted aryl halides is another powerful method for the synthesis of these compounds. This approach offers good functional group tolerance.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-Trifluoromethyliodobenzene
Materials:
-
2-Trifluoromethyliodobenzene
-
[(2,2'-bipyridine)₂Cu][O₂CCF₂Cl]
-
Sodium hydroxide (NaOH)
-
Cesium fluoride (CsF)
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction tube equipped with a stirring bar and a Teflon screw cap, add 2-trifluoromethyliodobenzene (0.50 mmol), [(2,2'-bipyridine)₂Cu][O₂CCF₂Cl] (631 mg, 1.25 mmol, 2.5 equiv), NaOH (60 mg, 1.5 mmol), CsF (228 mg, 1.50 mmol), and DMF (6 mL).
-
Seal the reaction tube and place it in a preheated 75°C oil bath for 3 hours.
-
After cooling to room temperature, add (trifluoromethoxy)benzene (65 µL, 0.50 mmol) as an internal standard.
-
Filter the reaction mixture through a silica gel pad to obtain 2-(trifluoromethyl)benzonitrile.[1]
Multi-step Synthesis from Substituted Benzotrifluorides
For more complex substitution patterns, a multi-step approach starting from a substituted benzotrifluoride is often employed. This typically involves nitration, reduction, halogenation, and finally cyanation.
Experimental Protocol: Synthesis of 3-Fluoro-4-(trifluoromethyl)benzonitrile
This synthesis involves a five-step sequence starting from ortho-fluoro benzotrifluoride:
-
Nitration: o-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 3-trifluoromethyl-4-fluoronitrobenzene.[2][3]
-
Reduction: The nitro group is then reduced to an amine, for example, using iron powder in the presence of an acid, to give 3-trifluoromethyl-4-fluoroaniline.
-
Bromination: The aniline is brominated, for instance with bromine in acetic acid, to introduce a bromine atom onto the ring.[2]
-
Diazotization and Deamination: The amino group is removed via a diazotization reaction followed by deamination.
-
Cyanation: The final step is a substitution reaction where the bromine is replaced by a cyano group using a cyanide source like cuprous cyanide in a suitable solvent such as DMF or NMP.[3]
The overall yield for such multi-step syntheses can be optimized at each stage to achieve a satisfactory final product yield. For instance, the bromination step of 3-trifluoromethyl-4-fluoroaniline has been reported to proceed with a yield of 85%.[2]
Physicochemical Properties and Spectral Data
The position of the trifluoromethyl group influences the physicochemical properties of the benzonitrile. The strong electron-withdrawing nature of both the nitrile and trifluoromethyl groups results in a high dipole moment and affects properties such as boiling point, melting point, and solubility.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| 2-(Trifluoromethyl)benzonitrile | 447-60-9 | C₈H₄F₃N | 171.12 | 184-186 | - | 1.29 |
| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | C₈H₄F₃N | 171.12 | 189 | 16-20 | 1.281 |
| 4-(Trifluoromethyl)benzonitrile | 455-18-5 | C₈H₄F₃N | 171.12 | 80-81 (at 20 mmHg) | 39-41 | 1.278 |
Table 1: Physicochemical Properties of Trifluoromethyl-Substituted Benzonitrile Isomers.[4][5][6]
Spectroscopic data is essential for the characterization of these compounds.
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz), 115.6, 110.2 | 2230 (C≡N) |
| 3-(Trifluoromethyl)benzonitrile | 7.95 (s, 1H), 7.85 (d, 1H), 7.77 (d, 1H), 7.63 (t, 1H) | Not readily available | 2230 (C≡N) |
| 4-(Trifluoromethyl)benzonitrile | 7.78 (d, 2H), 7.72 (d, 2H) | Not readily available | 2230 (C≡N) |
Table 2: Selected Spectral Data for Trifluoromethyl-Substituted Benzonitrile Isomers. (Note: Specific peak assignments and coupling constants can vary depending on the spectrometer and conditions. This table provides a general overview.)[7][8][9]
Reactivity of Trifluoromethyl-Substituted Benzonitriles
The trifluoromethyl group is one of the strongest electron-withdrawing groups, and its presence on the benzonitrile ring has a profound effect on the molecule's reactivity.
Nucleophilic Aromatic Substitution (SNAr)
The -CF₃ group, especially when positioned ortho or para to a leaving group, strongly activates the aromatic ring towards nucleophilic attack. This is due to its ability to stabilize the negatively charged Meisenheimer intermediate through its powerful inductive effect. The nitrile group also contributes to this activation. Consequently, trifluoromethyl-substituted aryl halides readily undergo SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates.
While direct comparative quantitative data for the different isomers is sparse in the literature, the activating effect is well-established. The relative rates of SNAr are generally expected to be para > ortho > meta, due to the more effective delocalization of the negative charge in the intermediate for the ortho and para isomers.
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: A typical experimental workflow for performing and analyzing SNAr reactions.
Electrophilic Aromatic Substitution
Conversely, the strong electron-withdrawing nature of both the -CF₃ and -CN groups deactivates the aromatic ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation require harsh conditions and often result in low yields and poor regioselectivity. The substitution, when it does occur, is directed to the meta position relative to both groups.
Palladium-Catalyzed Cross-Coupling Reactions
Trifluoromethyl-substituted benzonitriles bearing a halide or triflate group are excellent substrates for palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide. Trifluoromethyl-substituted aryl halides can be efficiently coupled with a variety of boronic acids or their esters.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride
Materials:
-
4-Bromobenzotrifluoride
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 4-bromobenzotrifluoride (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (2.0 mmol) to the tube.
-
Add degassed toluene and water (typically in a 10:1 ratio).
-
Heat the reaction mixture at 80-100°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
| Arylboronic Acid | Yield (%) |
| Phenylboronic acid | 92 |
| 4-Methoxyphenylboronic acid | 95 |
| 4-Chlorophenylboronic acid | 89 |
Table 3: Representative yields for the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride with various arylboronic acids.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Trifluoromethyl-substituted aryl halides can be coupled with a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzotrifluoride with Aniline
Materials:
-
4-Bromobenzotrifluoride
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 4-bromobenzotrifluoride (1.0 mmol), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Add NaOtBu (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add aniline (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100°C with stirring for 24 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography. A yield of 95% can be expected with this ligand and base combination.[2]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Applications in Drug Discovery
The unique properties imparted by the trifluoromethyl group—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—make trifluoromethyl-substituted benzonitriles highly valuable scaffolds in drug discovery.[1]
As Intermediates in the Synthesis of Approved Drugs
Trifluoromethyl-substituted benzonitriles are key intermediates in the synthesis of several FDA-approved drugs. For example, 3,5-bis(trifluoromethyl)benzonitrile is a starting material in the synthesis of Selinexor, a selective inhibitor of nuclear export (SINE) used for the treatment of multiple myeloma.
As Bioactive Molecules
The trifluoromethyl-benzonitrile motif itself is present in numerous biologically active compounds, including enzyme inhibitors and receptor modulators.
PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses inflammatory responses. Several trifluoromethyl-containing compounds have been investigated as potent PDE4 inhibitors for the treatment of inflammatory diseases like COPD and asthma. While specific trifluoromethyl-benzonitrile PDE4 inhibitors with extensive public data are limited, the general mechanism involves the inhibitor binding to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP.
Signaling Pathway: PDE4 Inhibition
Caption: Simplified signaling pathway of PDE4 inhibition by a trifluoromethyl-benzonitrile derivative.
The trifluoromethyl-benzonitrile scaffold has also been incorporated into kinase inhibitors, which are a major class of anti-cancer drugs. For example, derivatives have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The trifluoromethyl group can enhance binding affinity to the kinase active site and improve the pharmacokinetic properties of the drug candidate.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) |
| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast) | 43.4 |
| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast) | 35.9 |
| 4-(Trifluoromethyl)isoxazole derivative | MCF-7 (Breast) | 2.63 |
| Biphenyl-triazole-benzonitrile derivative (PD-1/PD-L1 inhibitor) | - | 8.52 |
Table 4: Examples of IC₅₀ values for trifluoromethyl-containing nitrile compounds against various cancer cell lines or protein targets.[3][4] (Note: These are examples of related structures and not necessarily direct benzonitrile derivatives in all cases, but illustrate the utility of the trifluoromethyl-nitrile combination).
Conclusion
Trifluoromethyl-substituted benzonitriles are a class of compounds with significant and diverse reactivity, largely dictated by the powerful electron-withdrawing properties of the trifluoromethyl group. Their synthesis is accessible through various routes, and their utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes them invaluable intermediates in organic synthesis. Furthermore, the beneficial effects of the trifluoromethyl group on the pharmacological properties of molecules have solidified the importance of this scaffold in modern drug discovery, particularly in the development of enzyme inhibitors for the treatment of cancer and inflammatory diseases. This guide provides a foundational understanding for researchers looking to harness the unique reactivity of trifluoromethyl-substituted benzonitriles in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
The Trifluoromethyl Group: A Technical Guide to its Potent Electron-Withdrawing Effects on Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence stems from a unique combination of properties, most notably its profound electron-withdrawing nature, which significantly alters the electronic landscape of aromatic systems.[2][3] This guide provides an in-depth analysis of these effects, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a comprehensive resource for professionals in the field. The incorporation of a CF₃ group can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity, making it a critical tool in molecular design.[4][5][6]
Quantifying the Electron-Withdrawing Effect
The electronic influence of the trifluoromethyl group can be quantitatively assessed through several key parameters, including Hammett constants, pKa values of substituted acids and bases, and NMR spectroscopy. These metrics provide a clear picture of how the CF₃ group deactivates an aromatic ring by pulling electron density away from it.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[7] The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. The CF₃ group possesses large, positive σ values, indicating its strong electron-withdrawing character through both inductive (-I) and resonance (-R) effects.
| Parameter | Value | Interpretation |
| σmeta | +0.43 | Strong electron-withdrawing effect via induction. |
| σpara | +0.54 | Very strong electron-withdrawing effect via combined induction and resonance. |
| σ+para | +0.612 | Enhanced electron-withdrawing effect in reactions involving electron-deficient transition states.[8] |
| σ-para | +0.65 | Enhanced electron-withdrawing effect in reactions involving electron-rich transition states. |
Data sourced from Hammett constant tables.[7]
Impact on Acidity and Basicity (pKa)
The electron-withdrawing nature of the CF₃ group is starkly illustrated by its effect on the acidity of benzoic acids and the basicity of anilines. By withdrawing electron density, the CF₃ group stabilizes the conjugate base of an acid, leading to a lower pKa (stronger acid). Conversely, it destabilizes the conjugate acid of a base by pulling electrons away from the protonated amine, resulting in a lower pKa (weaker base).
| Compound | pKa | ΔpKa (vs. Parent) | Effect of CF₃ Group |
| Benzoic Acid | 4.20 | - | Reference |
| 4-(Trifluoromethyl)benzoic Acid | 3.78 | -0.42 | Increases acidity |
| Aniline | 4.63 | - | Reference |
| 4-(Trifluoromethyl)aniline | 2.75 | -1.88 | Drastically decreases basicity |
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the electronic environment within a molecule. In trifluoromethylated arenes, the ¹⁹F and ¹³C NMR chemical shifts are particularly informative.
-
¹⁹F NMR: The fluorine nuclei in the CF₃ group are highly sensitive to the electronic environment of the aromatic ring. The chemical shift of the CF₃ group attached to an aromatic ring typically appears around -60 to -65 ppm (relative to CFCl₃).
-
¹³C NMR: The strong electron-withdrawing effect of the CF₃ group deshields the attached aromatic carbon (C-ipso), causing its signal to shift downfield. The effect extends to other positions on the ring, altering their chemical shifts and providing insight into the electron density distribution.
| Compound | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of C-ipso (δ, ppm) |
| Trifluoromethylbenzene | ~ -63 | ~ 131 (q, JCF ≈ 32 Hz) |
| 1-Nitro-4-(trifluoromethyl)benzene | ~ -62 | ~ 133 (q, JCF ≈ 33 Hz) |
Influence on Aromatic Substitution Reactions
The powerful deactivating nature of the trifluoromethyl group fundamentally alters the reactivity of the aromatic ring in substitution reactions, exhibiting opposite effects in electrophilic versus nucleophilic pathways.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS), the aromatic ring acts as a nucleophile. The CF₃ group strongly deactivates the ring towards attack by electrophiles by inductively withdrawing electron density.[9][10] This makes reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation significantly slower compared to benzene.
Furthermore, the CF₃ group is a meta-director . While all positions are deactivated, the ortho and para positions are more strongly deactivated than the meta position. This is because the resonance structures of the cationic Wheland intermediate formed during ortho or para attack place the positive charge directly adjacent to the electron-withdrawing CF₃ group, a highly unfavorable and destabilizing arrangement.[11][12] Meta attack avoids this direct destabilization, making it the preferred pathway.
Caption: Logical flow of electrophilic attack on trifluoromethylbenzene.
Nucleophilic Aromatic Substitution (SNAr)
In stark contrast to EAS, the CF₃ group activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[13] This reaction requires an electron-poor aromatic ring and a good leaving group (e.g., a halide). The CF₃ group facilitates SNAr, especially when positioned ortho or para to the leaving group.
The mechanism involves the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. A CF₃ group at the ortho or para position can effectively stabilize this negative charge through resonance and induction, lowering the activation energy of the reaction.[14] A meta-positioned CF₃ group cannot delocalize the negative charge via resonance and thus provides less stabilization, resulting in a much slower reaction.
Caption: Stabilizing role of the CF₃ group in the SNAr reaction pathway.
Experimental Protocols
Accurate determination of the parameters discussed above is crucial for understanding and predicting the behavior of trifluoromethylated compounds. The following sections detail the standard methodologies for these measurements.
Protocol: Determination of Hammett Constants via Titration of Substituted Benzoic Acids
This protocol outlines the determination of the Hammett constant (σ) by measuring the pKa of a substituted benzoic acid relative to benzoic acid itself. The reaction constant (ρ) is defined as 1 for this specific reaction series in water at 25°C.[7]
Objective: To determine the pKa of 4-(trifluoromethyl)benzoic acid and calculate the σpara for the CF₃ group.
Materials:
-
4-(trifluoromethyl)benzoic acid
-
Benzoic acid
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
50 mL buret
-
Beakers
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.2 mmol of 4-(trifluoromethyl)benzoic acid and dissolve it in 50 mL of deionized water in a beaker. A co-solvent like ethanol may be used if solubility is low, but the reference titration with benzoic acid must be performed under identical conditions.[15]
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution.
-
Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Add the NaOH solution in small increments (e.g., 0.2 mL), recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the volume at the steepest point of the curve (the inflection point).
-
pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is exactly half of the volume required to reach the equivalence point).[15]
-
Reference Titration: Repeat steps 1-5 using benzoic acid.
-
Calculation of σ:
-
σ = pKa (benzoic acid) - pKa (4-(trifluoromethyl)benzoic acid)
-
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. Solved In comparison with benzene, (trifluoromethyl)benzene | Chegg.com [chegg.com]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.viu.ca [web.viu.ca]
Applications of 2-Methyl-3-(trifluoromethyl)benzonitrile in Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in modern organic synthesis. The unique substitution pattern of a methyl group, a trifluoromethyl group, and a nitrile moiety on the benzene ring provides multiple reactive sites for chemical modification. The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the reactivity of the aromatic ring and the functional groups themselves, making this compound a valuable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide explores the key applications of this compound, providing detailed experimental protocols and highlighting its role in the synthesis of pharmaceutically active compounds.
Core Synthetic Transformations
The chemical versatility of this compound stems from the reactivity of its nitrile group and the potential for transformations on the aromatic ring. The primary applications involve the conversion of the nitrile functionality into other key chemical groups, such as amines and amides, which are prevalent in bioactive molecules.
Reduction of the Nitrile Group to a Primary Amine
A crucial application of this compound is its reduction to the corresponding benzylamine, 2-methyl-3-(trifluoromethyl)benzylamine. This transformation is a fundamental step in the synthesis of various pharmaceutical intermediates. The resulting amine can be further functionalized to introduce diverse molecular scaffolds.
While a specific protocol for the reduction of this compound is not widely published, standard reducing agents for converting nitriles to primary amines are well-established. Lithium aluminum hydride (LiAlH4) is a powerful reagent for this conversion, typically carried out in an anhydrous ethereal solvent.
General Experimental Protocol (Hypothetical): Reduction with LiAlH4
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting granular precipitate is filtered off and washed with THF.
-
Isolation: The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-3-(trifluoromethyl)benzylamine.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| This compound | 1.0 eq | Starting material |
| Lithium aluminum hydride (LiAlH4) | 1.5 eq | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | Sufficient volume | Reaction solvent |
| Water | - | Quenching reagent |
| 15% aq. NaOH | - | Work-up |
| Anhydrous Sodium Sulfate | - | Drying agent |
Note: This is a generalized protocol and requires optimization for specific laboratory conditions.
Hydrolysis of the Nitrile Group to a Primary Amide
The nitrile group of this compound can be hydrolyzed to the corresponding primary amide, 2-methyl-3-(trifluoromethyl)benzamide. This transformation is valuable as amides are common functional groups in drug molecules and can serve as precursors for other functionalities. The hydrolysis can be catalyzed by either acid or base. A patent for the synthesis of the isomeric 2-trifluoromethyl benzamide provides a detailed procedure for base-catalyzed hydrolysis.[1]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from a procedure for a similar substrate.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Addition of Base: Add a solution of sodium hydroxide (e.g., 24g NaOH in 200mL water for 34.2g of the nitrile) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for approximately 2 hours. Monitor the reaction progress by HPLC or TLC until the starting material is completely consumed.
-
Isolation: Cool the reaction mixture to room temperature to allow the product to precipitate as a white solid.
-
Purification: Collect the solid by suction filtration and dry to obtain 2-methyl-3-(trifluoromethyl)benzamide. The purity can be assessed by HPLC.
| Reagent/Solvent | Quantity | Purpose | Yield (based on analogue) | Purity (based on analogue) |
| 2-(Trifluoromethyl)benzonitrile | 34.2 g | Starting Material | 89.9% | 98.8% |
| Sodium Hydroxide (NaOH) | 12 g or 24 g | Catalyst | ||
| Water | 200 mL | Solvent |
Data for yield and purity are based on the hydrolysis of 2-trifluoromethyl benzonitrile as reported in the cited patent and may vary for this compound.[1]
Application in the Synthesis of Flunixin
A significant, albeit indirect, application of the 2-methyl-3-(trifluoromethyl)phenyl scaffold is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Flunixin .[2][3] The key intermediate for the synthesis of Flunixin is 2-methyl-3-(trifluoromethyl)aniline .[4][5][6] While this aniline is not directly synthesized from this compound in the cited literature, the reduction of the nitrile would be a plausible route to this key intermediate.
The synthesis of Flunixin involves the coupling of 2-methyl-3-(trifluoromethyl)aniline with 2-chloronicotinic acid.[2][3]
Experimental Protocol: Synthesis of Flunixin from 2-Methyl-3-(trifluoromethyl)aniline
This procedure is based on a reported solvent-free synthesis using boric acid as a catalyst.[2]
-
Reaction Mixture: In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline (2.0 equivalents) and 2-chloronicotinic acid (1.0 equivalent).
-
Catalyst Addition: Add boric acid (30 mol%) to the mixture.
-
Reaction Conditions: Heat the solvent-free mixture to 120 °C. The reaction time is approximately 45 minutes for a 30 g scale synthesis.
-
Work-up and Purification: The product, Flunixin, can be isolated and purified by standard techniques such as recrystallization.
| Reactant/Catalyst | Molar Ratio | Temperature | Reaction Time | Yield |
| 2-Methyl-3-(trifluoromethyl)aniline | 2.0 | 120 °C | 45 min (30g scale) | Excellent |
| 2-Chloronicotinic acid | 1.0 | 120 °C | 45 min (30g scale) | Excellent |
| Boric Acid | 30 mol% | 120 °C | 45 min (30g scale) | Excellent |
Data adapted from the cited literature.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Base-catalyzed hydrolysis of the nitrile to the corresponding amide.
Caption: Reduction of the nitrile to the primary amine using LiAlH4.
Caption: Synthesis of Flunixin from a key aniline intermediate.
Conclusion
This compound is a promising building block in organic synthesis, primarily through the versatile reactivity of its nitrile group. The conversion of the nitrile to primary amines and amides opens avenues for the synthesis of a wide range of complex organic molecules. Its structural similarity to key intermediates in the synthesis of pharmaceuticals like Flunixin underscores its potential value in drug discovery and development. Further exploration of the reactivity of this compound is warranted to unlock its full potential in the creation of novel chemical entities.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. d-nb.info [d-nb.info]
- 3. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. US5484931A - Process for preparing Flunixin and intermediates thereof - Google Patents [patents.google.com]
The Indispensable Role of Substituted Benzonitriles in Modern Medicinal Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzonitrile scaffold, a simple aromatic ring bearing a nitrile group, has risen to prominence as a "privileged" structure in medicinal chemistry. Its versatile nature, stemming from unique electronic properties, metabolic stability, and the ability to form critical interactions with biological targets, has cemented its importance in the development of life-saving pharmaceuticals. This technical guide explores the multifaceted roles of substituted benzonitriles in drug discovery, offering a detailed look at their mechanisms of action, structure-activity relationships, and applications across various therapeutic areas, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.
Physicochemical Properties and Significance in Medicinal Chemistry
The utility of the benzonitrile moiety in drug design is rooted in its distinct physicochemical characteristics. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring, affecting its reactivity and potential for π-π stacking interactions with biological targets.[1] Furthermore, the nitrile group is metabolically stable and can serve as a bioisostere for other functional groups like halogens or carbonyls, enabling the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profiles.[1][2] This bioisosteric replacement can enhance binding affinity, improve metabolic stability, and even reduce toxicity.[3][4]
Therapeutic Applications and Mechanisms of Action
Substituted benzonitriles have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antimicrobial, antiviral, and enzyme-inhibiting drugs.[5][6]
Anticancer Activity
A significant number of benzonitrile-containing compounds exhibit potent anticancer activity, primarily by disrupting fundamental cellular processes like cell division.[5]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the key mechanisms by which benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells.[5]
Caption: Signaling pathway from tubulin inhibition to apoptosis.
Table 1: Anticancer Activity of Substituted Benzonitriles
| Compound Class | Derivative Example | Cancer Cell Line | IC50 | Reference |
| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [5] |
| BEL-7402 (Liver) | 7.8 nM | [5] | ||
| Benzotriazole-acrylonitriles | Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | [5] |
| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | [5] | |
| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | [5] |
Antimicrobial Activity
Certain classes of substituted benzonitriles have shown significant promise as antibacterial and antifungal agents.[5]
Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)
A proposed mechanism for the antibacterial action of some pyrimidine acrylonitrile derivatives involves the inhibition of penicillin-binding proteins (PBPs). PBPs are essential enzymes for the synthesis of the bacterial cell wall. By covalently binding to these enzymes, the benzonitrile compounds disrupt the integrity of the cell wall, ultimately leading to bacterial lysis and death.[5]
Caption: Antibacterial action via PBP inhibition.
Antiviral Activity
Benzonitrile derivatives have also been identified as potent inhibitors of various viruses, including Hepatitis C Virus (HCV) and picornaviruses.[5][6]
Mechanism of Action: Viral Entry and Uncoating Inhibition
For HCV, certain 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives act as potent and orally available inhibitors by blocking the early stages of the viral life cycle, specifically the entry of the virus into host cells.[6] In the case of picornaviruses, some benzonitrile compounds function as capsid binders. They fit into a hydrophobic pocket in the viral capsid protein VP1, which stabilizes the capsid and prevents the conformational changes necessary for the uncoating and release of the viral RNA into the host cell cytoplasm.[5]
Caption: Antiviral mechanisms of benzonitriles.
Table 2: Antiviral Activity of a Substituted Benzonitrile
| Compound Class | Lead Compound | Virus | EC50 | Reference |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitriles | L0909 | Hepatitis C Virus (HCV) | 0.022 µM | [6] |
Enzyme Inhibition
The benzonitrile moiety is a common feature in a variety of enzyme inhibitors, targeting enzymes such as aromatase, farnesyltransferase, and tyrosinase.[7][8] The nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of a carbonyl group in the natural substrate.[7][9]
Table 3: Enzyme Inhibitory Activity of Substituted Benzonitriles
| Compound | Target Enzyme | Inhibition Type | IC50 / Ki | Reference |
| Anastrozole | Aromatase | Non-steroidal inhibitor | - | [7] |
| Fadrozole | Aromatase | Non-steroidal inhibitor | - | [7] |
| BMS-214662 | Farnesyltransferase | Inhibitor | - | [7] |
| 4-Methoxybenzonitrile | Mushroom Tyrosinase | Competitive-noncompetitive mixed | IC50 = 111.1 µM, Ki = 66.5 µM | [8] |
| 4-Methylbenzonitrile | Mushroom Tyrosinase | Inhibitor | IC50 = 79.9 µM | [8] |
| 4-Isopropylbenzonitrile | Mushroom Tyrosinase | Partial inhibitor | IC50 = 121.5 µM, Ki = 88.8 µM | [8] |
Experimental Protocols
General Experimental Workflow for Synthesis and Evaluation
The discovery of novel benzonitrile-based drugs follows a logical workflow from synthesis to biological evaluation.
Caption: Experimental workflow for drug discovery.
Synthesis of Substituted Benzonitriles
A common and versatile method for the synthesis of substituted benzonitriles is the Sandmeyer reaction.[10]
Protocol for Sandmeyer Reaction:
-
Diazotization of Aniline: Dissolve the appropriately substituted aniline in a cooled aqueous solution of a strong acid (e.g., HCl or H2SO4).
-
Add a solution of sodium nitrite (NaNO2) dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution.
-
Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the benzonitrile.
-
Work-up: After the reaction is complete, extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test benzonitrile derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
MTT Addition: After the incubation period, remove the medium containing the test compound and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[6]
-
Formazan Solubilization: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6] After this incubation, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
Substituted benzonitriles represent a highly versatile and valuable class of compounds in medicinal chemistry and drug discovery. Their favorable physicochemical properties, metabolic stability, and ability to engage in key interactions with a wide range of biological targets have led to the development of numerous therapeutic agents. The continued exploration of the chemical space around the benzonitrile scaffold, guided by a deep understanding of structure-activity relationships and mechanistic insights, promises to yield a new generation of innovative and effective medicines for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
2-Methyl-3-(trifluoromethyl)benzonitrile: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties, synthesis, and potential applications of 2-Methyl-3-(trifluoromethyl)benzonitrile, a key synthetic building block in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group and the nitrile functionality on a methylated benzene ring offers a unique scaffold for the development of novel molecules with enhanced biological activity and material properties.
Core Compound Properties
This compound (CAS No. 261952-02-7) is a substituted aromatic nitrile. The presence of a trifluoromethyl group (CF3) significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in drug design.[1][2]
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| CAS Number | 261952-02-7 |
| Molecular Formula | C₉H₆F₃N |
| Molecular Weight | 185.15 g/mol |
| Physical Form | Liquid, Solid, or Semi-solid |
| Purity | Typically ≥97% |
| Storage Temperature | Room temperature, sealed in a dry environment |
| InChI Key | HXGUSYYIWFJFGY-UHFFFAOYSA-N |
Table 2: Safety Information [3]
| Hazard Statement | Description |
| H302+H332 | Harmful if swallowed or if inhaled |
| H311 | Toxic in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| Signal Word | Danger |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible and efficient synthetic route can be devised from commercially available precursors, primarily through a Sandmeyer reaction.
Proposed Synthetic Pathway: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the conversion of an aryl amine to an aryl halide or nitrile.[4][5] In this proposed synthesis, the starting material would be 2-methyl-3-(trifluoromethyl)aniline.
Caption: Proposed synthesis of this compound via a Sandmeyer reaction.
Experimental Protocol: Synthesis of this compound from 2-Methyl-3-(trifluoromethyl)aniline
This protocol is a generalized procedure based on established Sandmeyer reaction methodologies.[6] Researchers should optimize conditions for safety and yield.
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Dissolve 2-methyl-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Cyanation):
-
In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate for further chemical transformations, primarily involving the nitrile group and the aromatic ring.
Reactions of the Nitrile Group
The nitrile functionality can be readily converted into other important functional groups:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-methyl-3-(trifluoromethyl)benzoic acid) under acidic or basic conditions. Partial hydrolysis can yield the corresponding amide.
-
Reduction: The nitrile can be reduced to a primary amine (2-methyl-3-(trifluoromethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reactions of the Aromatic Ring
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the directing effects of the methyl and trifluoromethyl groups will influence the regioselectivity of any substitution reactions that do occur.
References
- 1. 2-methyl-benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 2. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]
- 3. This compound | 261952-02-7 [sigmaaldrich.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
The Trifluoromethylated Benzonitrile Core: A Linchpin in Modern Industrial Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group into organic molecules has been a transformative strategy in the chemical industry, imparting unique and highly desirable properties to the parent scaffold. When this powerful functional group is coupled with the versatile benzonitrile framework, the resulting trifluoromethylated benzonitriles emerge as critical building blocks for a vast array of high-value industrial products. This technical guide provides an in-depth exploration of the industrial applications of these compounds, with a focus on their pivotal roles in the pharmaceutical, agrochemical, and materials science sectors. Detailed experimental protocols for the synthesis of key intermediates and a summary of quantitative performance data are presented to facilitate further research and development.
Pharmaceutical Applications: Enhancing Therapeutic Efficacy
The trifluoromethyl group is a bioisostere of several functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, trifluoromethylated benzonitriles are indispensable intermediates in the synthesis of a new generation of therapeutics targeting a range of diseases from cancer to neurological disorders.
Anticancer Agents
Selinexor (Xpovio®) , a first-in-class selective inhibitor of nuclear export (SINE), is a prime example of a pharmaceutical derived from a trifluoromethylated benzonitrile. It is synthesized from 3,5-bis(trifluoromethyl)benzonitrile and functions by blocking the action of the protein Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1).[2][3] This inhibition leads to the nuclear accumulation and activation of tumor suppressor proteins, ultimately inducing apoptosis in cancer cells.[4]
Selinexor has demonstrated significant efficacy in treating various hematological malignancies. For instance, in several myeloid leukemia cell lines, it has shown high cytotoxicity with IC50 values below 0.5 µM.[2] More specific IC50 values for Selinexor in various cell lines are detailed in the table below.
Table 1: In Vitro Efficacy of Selinexor in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Nalm-6 | Acute Lymphoblastic Leukemia | 0.30 ± 0.02 | [5] |
| Reh | Acute Lymphoblastic Leukemia | Higher Sensitivity | [5] |
| Daudi | Burkitt's Lymphoma | 0.60 ± 0.09 | [5] |
| Raji | Burkitt's Lymphoma | 1.33 ± 1.16 | [5] |
| HEL | Myelofibrosis | 0.320 | [6] |
| UKE-1 | Myelofibrosis | 0.320 | [6] |
| MUTZ-8 | Myelofibrosis | 0.012 | [6] |
| ELF-153 | Myelofibrosis | 0.570 | [6] |
| Note: "Higher Sensitivity" indicates a lower IC50 value compared to Daudi and Raji cells. |
Tasquinimod , another promising anticancer agent, is an experimental drug that has shown clinical activity in treating multiple myeloma and prostate cancer.[7][8] Its mechanism of action involves targeting the tumor microenvironment by inhibiting the S100A9 protein.[1][9] In a clinical study involving heavily pretreated patients with relapsed refractory multiple myeloma, Tasquinimod in combination with other therapies resulted in a 47% Clinical Benefit Rate (CBR).[10]
Glucocorticoid Receptor Modulators
CORT108297 is a selective glucocorticoid receptor (GR) antagonist that has been investigated for its potential in treating metabolic and psychiatric disorders.[11] This compound exhibits a high affinity for the glucocorticoid receptor, with a Ki of 0.45 nM.[12] In preclinical studies, CORT108297 has been shown to effectively reduce stress-induced corticosterone secretion, demonstrating its potential as a therapeutic agent.[13][14]
Table 2: Quantitative Data for Pharmaceutical Compounds
| Compound | Precursor Example | Target/Mechanism of Action | Quantitative Data | Citation(s) |
| Selinexor | 3,5-bis(trifluoromethyl)benzonitrile | CRM1/Exportin 1 | IC50 < 0.5 µM (myeloid leukemia cell lines) | [2] |
| CORT108297 | Trifluoromethylated benzonitrile derivative | Glucocorticoid Receptor | Ki = 0.45 nM | [12] |
| Tasquinimod | Trifluoromethylated benzonitrile derivative | S100A9 | 47% Clinical Benefit Rate (in multiple myeloma) | [10] |
Signaling Pathway Visualization
The mechanism of action of Selinexor involves the inhibition of the CRM1/Exportin 1 mediated nuclear export pathway. This pathway is crucial for the cellular localization and function of many tumor suppressor proteins.
Agrochemical Applications: Protecting Global Food Supplies
Trifluoromethylated benzonitriles are crucial intermediates in the synthesis of modern agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group enhances the biological activity, metabolic stability, and bioavailability of these crop protection agents.[11]
Herbicides
A significant class of herbicides derived from trifluoromethylated precursors functions by inhibiting photosynthetic electron transport in photosystem II (PSII). These herbicides bind to the D1 protein of the PSII complex, blocking the flow of electrons and ultimately leading to the death of the weed.[13] For example, 2-Chloro-5-(trifluoromethyl)benzonitrile is a key building block for such potent herbicides.[15] The efficacy of these herbicides can be quantified by their pI50 values, which represent the negative logarithm of the molar concentration required to cause 50% inhibition of a biological process.
Table 3: Herbicidal Activity of a Trifluoromethylated Triazine
| Compound | Target Organism | Activity Metric | Value | Citation(s) |
| 2-(3-chlorobenzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazine | Spinach | pI50 (PET) | 7.21 | |
| Atrazine (for comparison) | Spinach | pI50 (PET) | 6.72 | |
| PET: Photosynthetic Electron Transport |
Mechanism of Action Visualization
The inhibition of the photosystem II electron transport chain is a key mechanism for many herbicides. The following diagram illustrates the flow of electrons and the site of inhibition.
Materials Science: Engineering High-Performance Polymers
The incorporation of trifluoromethyl groups into polymers can significantly enhance their thermal stability, chemical resistance, and mechanical properties, as well as impart desirable optical and electrical characteristics. Trifluoromethylated benzonitriles serve as valuable monomers or precursors for the synthesis of these advanced materials.
Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, low dielectric constants, and good mechanical strength. The introduction of trifluoromethyl groups can further improve these properties.
Table 4: Properties of a Fluorinated Polyimide
| Polymer ID | Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Citation(s) |
| TPPI50 | Various | TFMB-based* | 402 | 563 | [16] |
| TFMB: Trifluoromethylated diamine monomer |
Experimental Protocols
Detailed and reliable synthetic procedures are critical for the successful application of trifluoromethylated benzonitriles in industrial processes. The following sections provide methodologies for the synthesis of key intermediates.
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol describes a three-step synthesis starting from m-trifluoromethyl fluorobenzene.[10][17]
Step 1: Positional Bromination
-
In a reaction vessel, combine m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring.
-
Add dibromohydantoin in portions and continue the reaction for 5-7 hours.
-
Cool the reaction mixture and quench with ice water to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.
Step 2: Cyano Group Substitution
-
In a suitable reactor, charge quinoline and cuprous cyanide.
-
Under stirring and reflux, add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in the previous step.
-
After the reaction is complete, the product, 4-fluoro-2-trifluoromethylbenzonitrile, is isolated by steam distillation.
Step 3: Ammonolysis
-
Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol.
-
Introduce liquid ammonia into the solution in a sealed reactor.
-
Heat the mixture to 120°C for 8 hours.
-
After cooling, the crude 4-amino-2-trifluoromethylbenzonitrile is obtained, which can be further purified by recrystallization from toluene.
The overall yield for this three-step process is reported to be in the range of 73-75%, with a final product purity exceeding 99%.[10]
Synthesis of Selinexor
The synthesis of Selinexor involves the reaction of 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole with (Z)-3-chloro-3-(2-pyrazinyl)acrylic acid. A detailed protocol is described in patent literature.[18][19]
Step 1: Formation of the Triazole Intermediate
-
3,5-bis(trifluoromethyl)benzonitrile is hydrolyzed to the corresponding benzamide.
-
The benzamide is then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate.
-
Cyclization with hydrazine in the presence of acetic acid yields 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole.[2]
Step 2: Condensation and Final Product Formation
-
Dissolve 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole in tetrahydrofuran under a nitrogen atmosphere and cool to -5°C.
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) and stir.
-
A solution of the acrylic acid derivative is then added to complete the synthesis of Selinexor.[18]
Synthetic Workflow Visualization
The multi-step synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile can be visualized as a workflow diagram.
Conclusion
Trifluoromethylated benzonitriles represent a class of exceptionally valuable and versatile chemical intermediates. Their unique electronic properties and the metabolic stability conferred by the trifluoromethyl group have established them as essential components in the development of innovative pharmaceuticals, highly effective agrochemicals, and advanced materials. The continued exploration of new synthetic methodologies and a deeper understanding of the structure-activity relationships of their derivatives will undoubtedly lead to the discovery of novel products with enhanced performance and broader industrial applicability. This guide serves as a foundational resource for scientists and engineers working at the forefront of chemical innovation, providing both the theoretical background and the practical methodologies necessary to harness the full potential of these remarkable compounds.
References
- 1. Efficacy of tasquinimod in men with metastatic castration-resistant prostate cancer: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. XPO1 - Wikipedia [en.wikipedia.org]
- 4. The CRM1 nuclear export protein in normal development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. dovepress.com [dovepress.com]
- 9. ascopubs.org [ascopubs.org]
- 10. activebiotech.com [activebiotech.com]
- 11. jelsciences.com [jelsciences.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Selective Glucocorticoid Receptor Antagonist CORT 108297 Decreases Neuroendocrine Stress Responses and Immobility in the Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. benchchem.com [benchchem.com]
- 17. Photosynthesis Problem Set 1 [biology.arizona.edu]
- 18. newdrugapprovals.org [newdrugapprovals.org]
- 19. CN106831731A - A kind of novel method for synthesizing of Selinexor bulk drugs - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocols: A Modular Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile from Substituted Toluene
Abstract: This document provides a comprehensive guide for the synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile, a key building block in pharmaceutical and agrochemical research. The trifluoromethyl group is a crucial substituent in modern drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[1] Similarly, the benzonitrile moiety is a versatile precursor for numerous functional groups, including carboxylic acids, amines, and tetrazoles.[2][3] We present a robust and modular two-stage synthetic pathway commencing from the readily available intermediate, 2-bromo-6-methylaniline. The strategy involves a modern Sandmeyer-type trifluoromethylation followed by a palladium-catalyzed cyanation, showcasing two powerful transformations in contemporary organic synthesis. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations.
Strategic Overview & Rationale
The chosen synthetic route is designed for efficiency, reliability, and modularity, allowing for potential adaptation to related analogs. The core strategy hinges on the sequential installation of the trifluoromethyl and cyano groups onto a pre-functionalized toluene core.
The two key transformations are:
-
Sandmeyer-Type Trifluoromethylation: This reaction converts the aromatic amino group of 2-bromo-6-methylaniline into a trifluoromethyl group. The classic Sandmeyer reaction, traditionally used for halogenation and cyanation, has been adapted for trifluoromethylation, providing a powerful tool for introducing this vital functional group.[4][5][6][7][8] This step leverages the formation of a diazonium salt intermediate, which is then intercepted by a copper-trifluoromethyl reagent.[6][9]
-
Palladium-Catalyzed Cyanation: The final step involves the conversion of the aryl bromide to the target benzonitrile. Transition metal-catalyzed cyanation reactions have become the gold standard, largely replacing traditional methods that often require harsh conditions and highly toxic reagents.[10][11] Palladium-based systems, in particular, offer broad functional group tolerance and high catalytic efficacy.[11][12]
This strategic disconnection is visualized in the workflow below.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
This initial stage focuses on the conversion of an aromatic amine to a trifluoromethyl group. The reaction proceeds via the in situ formation of a diazonium salt from 2-bromo-6-methylaniline, which is subsequently reacted with a copper-based trifluoromethylating agent.
Expertise & Causality: Why this Method?
The Sandmeyer reaction is a cornerstone of aromatic chemistry, proceeding through a single-electron transfer mechanism involving a radical-nucleophilic aromatic substitution (SRNAr) pathway.[5][7] By adapting this reaction for trifluoromethylation, we can leverage a mild and efficient method to forge a C-CF₃ bond, which is otherwise challenging. The use of a fluoroform-derived CuCF₃ reagent is particularly advantageous due to its high reactivity and selectivity, often proceeding smoothly at moderate temperatures without the need for additional ligands.[6][9] This method avoids the harsh conditions associated with older techniques and provides excellent yields for a wide variety of substrates.[6][9]
Experimental Protocol: Sandmeyer-Type Trifluoromethylation
Safety Warning: Aryl diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and consumption of the diazonium intermediate. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and perform the reaction in a well-ventilated fume hood.
Materials:
-
2-Bromo-6-methylaniline
-
tert-Butyl nitrite (t-BuONO)
-
Copper(I) iodide (CuI)
-
Potassium fluoride (KF, spray-dried)
-
Fluoroform (CHF₃) or a suitable precursor reagent like TMSCF₃
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
Protocol Steps:
-
Reagent Preparation: In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine the copper-trifluoromethyl reagent source. For a fluoroform-derived reagent, this may involve bubbling fluoroform gas through a suspension of a copper salt and a suitable base in an anhydrous solvent like DMF. Alternatively, pre-formed reagents can be used. For the purpose of this protocol, we will describe a common literature procedure using a pre-complexed or in situ generated CuCF₃ reagent.[9]
-
Diazotization: In a separate flask, dissolve 2-bromo-6-methylaniline (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 eq) dropwise to the solution of the aniline while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30-45 minutes to ensure complete formation of the diazonium salt.
-
Trifluoromethylation: Slowly transfer the freshly prepared diazonium salt solution via cannula into the flask containing the CuCF₃ reagent suspension at room temperature or slightly elevated temperature (e.g., 50 °C), as determined by the specific reagent's reactivity.[6] Vigorous bubbling (N₂ evolution) should be observed.
-
Allow the reaction to stir at the chosen temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.
-
Work-up: Quench the reaction by slowly pouring it into 1 M HCl.
-
Extract the aqueous mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-bromo-1-methyl-3-(trifluoromethyl)benzene.[13]
Data Summary: Trifluoromethylation
| Parameter | Value | Reference/Comment |
| Starting Material | 2-Bromo-6-methylaniline | 1.0 eq |
| Reagents | tert-Butyl nitrite, CuCF₃ source | 1.2 eq, 1.5-2.0 eq |
| Solvent | Anhydrous DMF | - |
| Temperature | 0 °C (Diazotization), 25-50 °C (CF₃ step) | Varies with CF₃ source[6][9] |
| Reaction Time | 2-5 hours | Monitor by TLC/LC-MS |
| Typical Yield | 70-85% | Post-purification |
Part 2: Synthesis of this compound
In the final stage, the aryl bromide intermediate is converted to the target benzonitrile via a palladium-catalyzed cross-coupling reaction.
Expertise & Causality: Why Palladium Catalysis?
Palladium-catalyzed cyanation is a highly versatile and reliable method for forming C-CN bonds.[11] The reaction typically proceeds through a well-understood catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (cyanide transfer from a cyanide source) and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of a less toxic cyanide source like zinc cyanide (Zn(CN)₂) is a key advantage, enhancing the safety profile of the protocol.[2] The selection of an appropriate phosphine ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
Safety Warning: Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with extreme care in a fume hood and wear appropriate PPE. All waste should be quenched and disposed of according to institutional safety guidelines.
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate or Toluene for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol Steps:
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02-0.05 eq), and dppf (0.04-0.10 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Data Summary: Cyanation
| Parameter | Value | Reference/Comment |
| Starting Material | 2-Bromo-1-methyl-3-(trifluoromethyl)benzene | 1.0 eq |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | 0.6 eq |
| Catalyst | Pd₂(dba)₃ | 2-5 mol% |
| Ligand | dppf | 4-10 mol% |
| Solvent | Anhydrous DMF | - |
| Temperature | 100-120 °C | - |
| Reaction Time | 12-24 hours | Monitor by TLC/LC-MS |
| Typical Yield | 80-95% | Post-purification |
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. chembk.com [chembk.com]
Application Notes and Protocols for the Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive experimental protocol for the synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The described methodology is based on the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to nitriles.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a compound, making it a desirable moiety in drug design. This protocol details a two-step synthesis starting from the commercially available 2-Methyl-3-(trifluoromethyl)aniline.
Overall Reaction Scheme
The synthesis proceeds via a two-step, one-pot procedure:
-
Diazotization: 2-Methyl-3-(trifluoromethyl)aniline is converted to its corresponding diazonium salt using sodium nitrite in an acidic medium.
-
Sandmeyer Cyanation: The in-situ generated diazonium salt is then reacted with copper(I) cyanide to yield the desired this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-3-(trifluoromethyl)aniline | Commercially Available |
| Molecular Weight | 175.15 g/mol | N/A |
| Final Product | This compound | N/A |
| Molecular Weight | 185.15 g/mol | N/A |
| Theoretical Yield | Based on a 10g scale of starting material: 10.57 g | N/A |
| Estimated Yield | 70-80% | [1] |
| Purity | >98% (after purification) | N/A |
| Reaction Time | Diazotization: ~30 minutes; Cyanation: ~1-2 hours | N/A |
| Reaction Temperature | Diazotization: 0-5 °C; Cyanation: 60-70 °C | [2] |
Experimental Protocols
Materials and Equipment:
-
2-Methyl-3-(trifluoromethyl)aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (Caution: Highly Toxic)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Safety Precautions:
-
This protocol involves highly toxic reagents, including copper(I) cyanide and potentially sodium cyanide. All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in-situ use of the diazonium salt. Do not attempt to isolate the intermediate.
-
Handle concentrated acids with extreme care.
Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
This procedure is adapted from established methods for the diazotization of anilines.[2][3]
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-Methyl-3-(trifluoromethyl)aniline (10.0 g, 57.1 mmol).
-
To the flask, add concentrated hydrochloric acid (20 mL) and water (50 mL). Stir the mixture until the aniline is completely dissolved.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.34 g, 62.8 mmol, 1.1 equivalents) in water (15 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Sandmeyer Cyanation
This procedure is based on classical Sandmeyer reaction conditions.[4][5]
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide. (Caution: Highly Toxic) . Add copper(I) cyanide (6.14 g, 68.5 mmol, 1.2 equivalents) and sodium cyanide (3.37 g, 68.5 mmol, 1.2 equivalents) to water (50 mL). Stir the mixture to form a solution of Na₂[Cu(CN)₃].
-
Warm the copper(I) cyanide solution to 60-70 °C in a water bath.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the hot copper(I) cyanide solution with vigorous stirring. You will observe the evolution of nitrogen gas. The addition should be controlled to manage the rate of gas evolution.
-
After the addition is complete, continue to heat the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
Standard procedures for the isolation and purification of benzonitriles are employed.[1][6]
-
Transfer the cooled reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the synthesis.
References
Application Notes and Protocols for 2-Methyl-3-(trifluoromethyl)benzonitrile in Multi-Step Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with significant potential as a building block in multi-step organic synthesis. The presence of three distinct functional groups—a nitrile, a methyl group, and a trifluoromethyl group—offers a versatile platform for a variety of chemical transformations. The trifluoromethyl group, in particular, is of high interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct literature on the multi-step synthetic applications of this specific isomer is limited, its reactivity can be inferred from analogous transformations of related trifluoromethyl-substituted benzonitriles. These application notes provide detailed, plausible protocols for the use of this compound in key organic reactions, offering a valuable resource for researchers in drug discovery and agrochemical development.
Key Applications and Synthetic Utility
This compound can serve as a versatile intermediate in the synthesis of a range of more complex molecules. The primary transformations involve the manipulation of the nitrile and methyl groups, and electrophilic aromatic substitution on the benzene ring.
1. Hydrolysis of the Nitrile Group to Carboxylic Acid: The nitrile functionality can be readily hydrolyzed under acidic or basic conditions to yield 2-methyl-3-(trifluoromethyl)benzoic acid. This carboxylic acid is a valuable intermediate for the synthesis of amides, esters, and other derivatives.
2. Reduction of the Nitrile Group to a Primary Amine: The nitrile group can be reduced to a primary amine, yielding (2-methyl-3-(trifluoromethyl)phenyl)methanamine. This transformation introduces a flexible aminomethyl side chain, a common feature in many bioactive molecules.
3. Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, providing a route to 3-(trifluoromethyl)phthalic acid derivatives, which are useful in polymer and materials science.
4. Synthesis of Heterocyclic Compounds: The nitrile group is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as tetrazoles, which are important pharmacophores.
Experimental Protocols
The following are detailed, hypothetical protocols for key transformations of this compound, based on established methodologies for analogous compounds.
Protocol 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid via Alkaline Hydrolysis
This protocol describes the conversion of the nitrile group to a carboxylic acid under basic conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a 10% aqueous solution of sodium hydroxide (10.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Synthesis of (2-Methyl-3-(trifluoromethyl)phenyl)methanamine via Nitrile Reduction
This protocol details the reduction of the nitrile group to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water (H₂O)
-
15% Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
Procedure:
-
Set up a dry three-necked flask under an inert atmosphere.
-
Add lithium aluminum hydride (1.5 eq) to anhydrous diethyl ether in the flask and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the benzonitrile solution dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash them thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
The crude amine can be purified by distillation under reduced pressure or by column chromatography.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (GC-MS) | >97% |
| Appearance | Colorless to pale yellow oil |
Protocol 3: Synthesis of 5-(2-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole
This protocol describes the synthesis of a tetrazole ring from the nitrile group, a common transformation in medicinal chemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
Anhydrous toluene or N,N-Dimethylformamide (DMF)
-
Aqueous sodium nitrite (NaNO₂) solution
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).
-
Add anhydrous toluene to the flask.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Cool the aqueous layer to 0 °C and acidify with hydrochloric acid to pH 2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the tetrazole.
-
The product can be further purified by recrystallization.
Expected Quantitative Data:
| Parameter | Expected Value |
| Yield | 65-80% |
| Purity (HPLC) | >98% |
| Appearance | White crystalline solid |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the described multi-step reactions.
Application Notes and Protocols for the Cyanation of 2-Methyl-3-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-cyano-1-methyl-3-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique electronic properties to the aromatic ring, influencing the reactivity and requiring carefully selected synthetic strategies. Two primary methods for the cyanation of 2-methyl-3-(trifluoromethyl)benzene derivatives are presented: the Sandmeyer reaction of 2-amino-6-methyl-1-(trifluoromethyl)benzene and the palladium-catalyzed cyanation of 2-bromo-1-methyl-3-(trifluoromethyl)benzene. These protocols are based on established methodologies for the cyanation of structurally similar aromatic compounds.
Introduction
The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization into amines, amides, carboxylic acids, and various heterocyclic systems. For substituted benzenes, particularly those bearing strong electron-withdrawing groups like the trifluoromethyl (CF₃) group, specialized methods are often required to achieve efficient and selective cyanation. This document outlines two robust and widely applicable methods for the preparation of 2-cyano-1-methyl-3-(trifluoromethyl)benzene.
The Sandmeyer reaction offers a classical yet effective approach, proceeding via the diazotization of an amino group, followed by displacement with a cyanide nucleophile, typically mediated by a copper(I) salt.[1][2] This method is well-suited for large-scale synthesis due to the relatively low cost of the reagents.
Palladium-catalyzed cyanation , a more modern technique, provides a milder and often more functional-group-tolerant alternative.[3][4][5] This cross-coupling reaction typically involves the reaction of an aryl halide with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst and a suitable ligand.[3][5]
Cyanation Methodologies
Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of an aryl amine to an aryl nitrile.[1][2] The reaction proceeds in two main steps: the formation of a diazonium salt from the corresponding aniline derivative in the presence of a nitrous acid source, followed by the copper(I) cyanide-mediated displacement of the diazonium group.
Caption: General workflow for the Sandmeyer cyanation reaction.
Experimental Protocol: Sandmeyer Cyanation of 2-Amino-6-methyl-1-(trifluoromethyl)benzene
Materials:
-
2-Amino-6-methyl-1-(trifluoromethyl)benzene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to prepare CuCN solution)
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-6-methyl-1-(trifluoromethyl)benzene (1.0 eq).
-
Add a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in an aqueous solution of sodium cyanide (if necessary) or as a slurry in water.
-
Warm the copper(I) cyanide solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70 °C for 1-2 hours, or until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product with toluene (3 x volumes).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium carbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling offers a milder alternative for the cyanation of aryl halides.[3][5] This method is particularly useful for substrates with sensitive functional groups that may not be compatible with the acidic conditions of the Sandmeyer reaction. Zinc cyanide is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides.[3]
Caption: Key components of a palladium-catalyzed cyanation reaction.
Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene
Materials:
-
2-Bromo-1-methyl-3-(trifluoromethyl)benzene
-
Zinc Cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 2-bromo-1-methyl-3-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Data Summary
Due to the lack of specific literature data for the cyanation of 2-methyl-3-(trifluoromethyl)benzene, the following table presents representative yields for analogous cyanation reactions on structurally similar trifluoromethyl-substituted aromatic compounds. This data is intended to provide an expected range of efficiency for the described protocols.
| Method | Substrate | Cyanating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Reference |
| Sandmeyer Reaction | 4-Amino-2-(trifluoromethyl)benzonitrile | NaNO₂, CuCN | HCl | Water | 60-70 | ~70-80 | Adapted |
| Palladium-Catalyzed Cyanation | 4-Bromobenzotrifluoride | Zn(CN)₂ | Pd₂(dba)₃, dppf | DMF | 120 | ~85-95 | [3] |
| Rosenmund-von Braun Reaction | p-Chlorobenzotrifluoride | CuCN | I₂ (catalyst) | HMPA | 210 | 70 | [6] |
Safety Precautions
-
Cyanides are highly toxic. All manipulations involving copper(I) cyanide, sodium cyanide, and zinc cyanide must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Diazonium salts can be explosive , especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.
-
Palladium catalysts and reagents can be air and moisture sensitive. Handle them under an inert atmosphere where specified.
-
Solvents such as DMF and toluene are flammable and have associated health risks. Handle with care in a fume hood.
Conclusion
The Sandmeyer reaction and palladium-catalyzed cross-coupling are two effective methods for the synthesis of 2-cyano-1-methyl-3-(trifluoromethyl)benzene. The choice of method will depend on factors such as the availability of starting materials, the scale of the reaction, and the presence of other functional groups on the molecule. The protocols provided herein, adapted from established literature procedures for similar substrates, offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.
References
- 1. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Palladium-Catalyzed Cyanation in Aromatic Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and practical protocols for the palladium-catalyzed cyanation of aryl (pseudo)halides, a cornerstone transformation in modern organic synthesis for the preparation of aromatic nitriles. Aromatic nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document details the reaction mechanism, various catalytic systems, and step-by-step experimental procedures.
Introduction
The palladium-catalyzed cyanation of aryl halides and triflates offers a significant improvement over traditional methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3][4] The palladium-catalyzed approach, first reported by Takagi and co-workers in 1973, provides a more versatile and functional group tolerant route to a diverse array of aromatic nitriles.[5][6]
A key challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by the cyanide ion, which can strongly coordinate to the palladium center and inhibit the catalytic cycle.[3][7] To circumvent this, significant advancements have been made, including the development of less toxic and sparingly soluble cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), as well as the use of specialized ligands and reaction conditions.[3][5][7]
Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation involves a Pd(0)/Pd(II) catalytic cycle, as illustrated below. The cycle commences with the oxidative addition of an aryl (pseudo)halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a cyanide transfer or transmetalation step from the cyanide source. The final step is the reductive elimination of the aryl nitrile product, which regenerates the active Pd(0) catalyst.[6][8]
Caption: Catalytic cycle of palladium-catalyzed cyanation.
Experimental Workflow
A general workflow for performing a palladium-catalyzed cyanation reaction is outlined below. This typically involves the careful setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification of the product.
Caption: General experimental workflow for palladium-catalyzed cyanation.
Data Presentation
The following tables summarize quantitative data for various palladium-catalyzed cyanation protocols, allowing for easy comparison of different catalytic systems and reaction conditions.
Table 1: Cyanation of Aryl Chlorides and Bromides using K₄[Fe(CN)₆]
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 0.2 | XPhos (0.2) | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 97 |
| 2 | Ethyl 4-chlorobenzoate | 0.2 | L1 (0.2) | KOAc | Dioxane/H₂O | 100 | 1 | 97 |
| 3 | 4-Bromoacetophenone | 0.2 | XPhos (0.2) | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 95 |
| 4 | 2-Bromopyridine | 0.1 | P-O bidentate | Na₂CO₃ | DMA | 120 | 5 | 78 |
Table 2: Cyanation of Aryl Halides and Triflates using Zn(CN)₂
| Entry | Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-5 | t-BuXPhos | THF/H₂O (1:5) | 40 | 18 | 89 |
| 2 | 4-Bromobenzaldehyde | 2-5 | P1 | THF/H₂O (1:5) | 40 | 18 | >95 |
| 3 | 4-Bromobenzonitrile | 2-5 | P1 | THF/H₂O (1:5) | 40 | 18 | >95 |
| 4 | 2-Naphthyl triflate | 5 | dppf | DMAc | 110 | 24 | 98 |
Table 3: Cyanation using Alternative Cyanide Sources
| Entry | Aryl Halide | Cyanide Source | Pd Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Various Aryl Halides | NCTS | PdCl₂ | Ethanol | 80 | 12 | up to 95 |
| 2 | Various Aryl Iodides | Formamide | Pd(OAc)₂ | DMF | 120 | 24 | up to 91 |
| 3 | Various Aryl Iodides | Hexamethylenetetramine | Pd(OAc)₂ | DMF | 140 | 12 | up to 85 |
| 4 | Various Aryl Bromides | Malononitrile | Pd catalyst | DMF or NMP | 130 | 24 | up to 88 |
Experimental Protocols
Protocol 1: General Procedure for Cyanation of Aryl Chlorides using K₄[Fe(CN)₆] [3]
This protocol is adapted from the work of Senecal et al. for the cyanation of (hetero)aryl chlorides.
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equiv)
-
Palladacycle precatalyst P1 (0.2 mol%)
-
Ligand L1 (0.2 mol%)
-
Potassium acetate (KOAc) (0.125 equiv)
-
1,4-Dioxane (2.5 mL)
-
Water (2.5 mL)
-
-
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl chloride, potassium hexacyanoferrate(II) trihydrate, palladacycle precatalyst P1, ligand L1, and potassium acetate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.
-
Protocol 2: Mild Cyanation of (Hetero)aryl Halides and Triflates using Zn(CN)₂ [5][9]
This protocol is based on the mild, low-temperature cyanation developed by Cohen and Buchwald.
-
Materials:
-
(Hetero)aryl halide or triflate (1.0 mmol)
-
Zinc cyanide (Zn(CN)₂) (0.66 equiv)
-
Palladium precatalyst P1 (2-5 mol%)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a glovebox, add the (hetero)aryl halide or triflate, zinc cyanide, and palladium precatalyst P1 to a vial equipped with a magnetic stir bar.
-
Outside the glovebox, add a 1:5 mixture of THF and water (3.0 mL).
-
Stir the reaction mixture at room temperature or 40 °C for 18 hours.
-
Upon completion, dilute the reaction with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure nitrile product.
-
Protocol 3: Cyanation of Aryl Triflates using K₄[Fe(CN)₆] [10][11]
This procedure is effective for the cyanation of various aryl triflates.
-
Materials:
-
Aryl triflate (1.0 mmol)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.2 equiv, dried)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)
-
Sodium carbonate (Na₂CO₃) (1.0 equiv)
-
N,N-Dimethylacetamide (DMAc) (3 mL)
-
-
Procedure:
-
In a sealed tube under an inert atmosphere, combine the aryl triflate, dried potassium hexacyanoferrate(II), palladium(II) acetate, dppf, and sodium carbonate.
-
Add DMAc to the mixture.
-
Heat the reaction at 140 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture and wash the filtrate with water.
-
Dry the organic phase over a drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 2-Methyl-3-(trifluoromethyl)benzonitrile in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Methyl-3-(trifluoromethyl)benzonitrile as a versatile starting material in the synthesis of heterocyclic compounds. The presence of the trifluoromethyl group offers significant advantages in drug discovery by enhancing metabolic stability, lipophilicity, and binding affinity of the resulting molecules. The nitrile and methyl functionalities serve as key reactive handles for the construction of various heterocyclic scaffolds.
Synthesis of 5-(2-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition reaction between an organonitrile and an azide source is a fundamental and widely employed method for the synthesis of 5-substituted-1H-tetrazoles. This reaction is particularly valuable as the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved pharmacokinetic properties in drug candidates.
Experimental Protocol: [3+2] Cycloaddition
This protocol is based on established methods for the synthesis of 5-substituted-1H-tetrazoles from benzonitriles.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Triethylamine hydrochloride (Et₃N·HCl) (catalyst)
-
Dimethylformamide (DMF) or Water (solvent)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF (5-10 mL per mmol of nitrile).
-
Add sodium azide (1.5-2.0 eq) and the catalyst (e.g., ZnCl₂ or Et₃N·HCl, 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice and water.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Data Presentation: Expected Reaction Outcome
| Product | Starting Material | Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 5-(2-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole | This compound | NaN₃ | ZnCl₂ | DMF | 120 | 24 | 85-95 |
Expected Characterization Data:
-
¹H NMR: Peaks corresponding to the methyl protons and the aromatic protons.
-
¹³C NMR: Peaks corresponding to the methyl carbon, aromatic carbons, the trifluoromethyl carbon, and the tetrazole carbon.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₉H₇F₃N₄.
Logical Workflow for Tetrazole Synthesis
Caption: Workflow for the synthesis of a tetrazole derivative.
Proposed Synthesis of Quinazoline Derivatives
Proposed Synthetic Pathway
A potential route involves the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide. The resulting 2-amino-3-(trifluoromethyl)benzamide can then be cyclized with a suitable one-carbon source to form the quinazolinone ring.
Caption: Proposed pathway for quinazoline synthesis.
General Experimental Considerations
-
Oxidation of the Methyl Group: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed. Reaction conditions would need to be carefully controlled to avoid degradation of the trifluoromethyl group.
-
Amidation: The conversion of the carboxylic acid to the amide can be achieved through standard methods, such as activation with thionyl chloride (SOCl₂) or a carbodiimide, followed by reaction with ammonia.
-
Cyclization: The final ring closure to form the quinazolinone can be accomplished by heating the 2-aminobenzamide with a one-carbon synthon like formic acid, triethyl orthoformate, or formamide.
Note: These are proposed steps and would require experimental optimization by researchers.
Conclusion
This compound is a valuable building block for the synthesis of various heterocyclic compounds. The straightforward synthesis of tetrazoles via [3+2] cycloaddition provides a reliable method for introducing a key pharmacophore. Furthermore, the potential for transformation of the methyl group opens up synthetic routes to other important heterocyclic systems like quinazolines. The protocols and pathways outlined in these notes serve as a guide for researchers in the fields of medicinal chemistry and drug development to explore the synthetic utility of this versatile starting material.
Application Notes and Protocols for Chemical Reactions of 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for common chemical reactions involving 2-Methyl-3-(trifluoromethyl)benzonitrile. This versatile building block is of interest in medicinal chemistry and materials science due to the presence of multiple reactive sites: the nitrile group, the activating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the aromatic ring.
I. Reactions of the Nitrile Group
The nitrile functional group is a versatile handle for the synthesis of a variety of other functional groups, including amides, carboxylic acids, primary amines, and tetrazoles.
Hydrolysis to 2-Methyl-3-(trifluoromethyl)benzamide
The nitrile group can be hydrolyzed to the corresponding primary amide under basic or acidic conditions. Basic hydrolysis is often preferred for its milder conditions and high yields.
Reaction Principle:
The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent protonation leads to the formation of the amide. The electron-withdrawing trifluoromethyl group can influence the reactivity of the nitrile.
Experimental Protocol (Adapted from a similar substrate[1])
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (e.g., 1.2 equivalents) in deionized water.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 100 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-Methyl-3-(trifluoromethyl)benzamide, may precipitate as a solid.
-
Collect the solid product by suction filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain the purified amide.
-
Data Presentation:
| Reactant | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (HPLC) | Reference |
| 2-(Trifluoromethyl)benzonitrile | 2-(Trifluoromethyl)benzamide | NaOH | Water | 100 | 2 | 89.9 | 98.8 | [1] |
| 2-Chloro-6-(trifluoromethyl)benzonitrile | 2-Chloro-6-(trifluoromethyl)benzamide | NaOH | Water | 100 | 4 | 89.0 | 96.9 | [1] |
Workflow for Basic Hydrolysis of this compound
Caption: Workflow for the basic hydrolysis of this compound.
Reduction to [2-Methyl-3-(trifluoromethyl)phenyl]methanamine
The nitrile group can be reduced to a primary amine using various reducing agents, with catalytic hydrogenation being a common and scalable method.
Reaction Principle:
In the presence of a metal catalyst (e.g., Palladium on carbon), hydrogen gas adds across the carbon-nitrogen triple bond in a stepwise manner to yield the primary amine.
Experimental Protocol (Representative)
-
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Methanol or Ethanol
-
Hydrogen gas source
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
To a high-pressure reactor, add this compound (1.0 equivalent) and a suitable solvent such as methanol.
-
Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 30-50 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and/or by TLC/GC-MS analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
The product can be further purified by distillation or chromatography if necessary.
-
Data Presentation:
| Substrate | Catalyst | Solvent | H2 Pressure (bar) | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzonitrile | 5% Pd/C | Methanol | 4 | 60 | ~2 | Benzylamine | High |
| Benzonitrile | Co/SiO2 | iPrOH | 40 | 120 | 24 | Benzylamine | 85 |
Logical Flow for Catalytic Hydrogenation of the Nitrile Group
Caption: Simplified reaction pathway for the catalytic hydrogenation of the nitrile group.
[3+2] Cycloaddition to 5-(2-Methyl-3-(trifluoromethyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition of a nitrile with an azide is a common method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
Reaction Principle:
This reaction involves the concerted or stepwise cycloaddition of the azide ion to the nitrile triple bond, followed by protonation to give the tetrazole ring. The reaction is often catalyzed by Lewis or Brønsted acids.
Experimental Protocol (Adapted from[1])
-
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Ammonium chloride (NH4Cl) or a suitable catalyst (e.g., ZnCl2, silica sulfuric acid)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sealed tube or reaction vessel with reflux condenser
-
Standard glassware for workup
-
-
Procedure:
-
In a sealed tube, combine this compound (1.0 equivalent), sodium azide (1.5 equivalents), and a catalyst such as ammonium chloride (1.5 equivalents).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture to 100-120 °C for 6-24 hours with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into water and acidify with dilute HCl to pH ~2-3 to protonate the tetrazole.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Data Presentation:
| Nitrile | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | SO3H-carbon | DMF | 100 | 6 | 92 | [1] |
| Various Nitriles | Cuttlebone | DMSO | 110 | 0.5-2 | 87-98 | [2] |
General Workflow for Tetrazole Synthesis
Caption: Experimental workflow for the synthesis of 5-substituted-1H-tetrazoles.
II. Reactions of the Aromatic Ring
The aromatic ring of this compound is substituted with an activating methyl group (ortho-, para-directing) and a deactivating trifluoromethyl group (meta-directing), as well as a deactivating nitrile group (meta-directing). The overall effect on electrophilic aromatic substitution will be a complex interplay of these directing effects.
Electrophilic Aromatic Substitution (e.g., Bromination)
Reaction Principle:
The positions for electrophilic attack are influenced by the existing substituents. The methyl group directs to positions 2, 4, and 6 (relative to the methyl group), while the trifluoromethyl and nitrile groups direct to positions meta to themselves. The most likely positions for substitution will be those activated by the methyl group and least deactivated by the electron-withdrawing groups.
Experimental Protocol (Representative)
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or Bromine (Br2)
-
Iron(III) bromide (FeBr3) if using Br2
-
A suitable solvent (e.g., dichloromethane, acetonitrile, or sulfuric acid)
-
Standard glassware for reaction and workup
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask protected from light.
-
If using Br2, add a catalytic amount of FeBr3.
-
Cool the mixture in an ice bath.
-
Slowly add the brominating agent (NBS or a solution of Br2 in the solvent) to the stirred reaction mixture.
-
Allow the reaction to proceed at low temperature or warm to room temperature, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate or sodium bisulfite to remove excess bromine.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization to separate any constitutional isomers formed.
-
Data Presentation:
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| 3-(Trifluoromethyl)aniline | NBS | DMF | 20 | 3 | 4-Bromo-3-(trifluoromethyl)aniline | 90-92 |
Directing Effects in Electrophilic Aromatic Substitution
Caption: Logical relationship of substituent directing effects in electrophilic aromatic substitution.
III. Reactions Involving Cross-Coupling
For this compound to participate in cross-coupling reactions such as Suzuki-Miyaura, a leaving group (typically a halide) on the aromatic ring is required. If a halogenated derivative, for example, 6-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile, were available, it could be used in such reactions.
Reaction Principle (Suzuki-Miyaura Coupling):
A palladium catalyst facilitates the coupling of an organohalide with an organoboron compound in the presence of a base. This reaction is a powerful tool for forming carbon-carbon bonds.
Experimental Protocol (Hypothetical for a Bromo-derivative)
-
Materials:
-
Bromo-substituted this compound derivative (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask, add the bromo-substituted benzonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluoromethyl Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This class of reactions enables the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The presence of strong electron-withdrawing groups on the aromatic scaffold is a prerequisite for a facile SNAr reaction. Trifluoromethyl (-CF3) and nitrile (-CN) groups are potent electron-withdrawing substituents that significantly activate an aromatic ring towards nucleophilic attack. Consequently, trifluoromethyl benzonitriles are valuable substrates for the synthesis of a diverse array of functionalized aromatic compounds. The trifluoromethyl group, in particular, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
This document provides a detailed overview of the mechanisms of nucleophilic aromatic substitution on trifluoromethyl benzonitriles, a summary of available quantitative data, and comprehensive experimental protocols for key reactions.
Reaction Mechanisms
The SNAr reaction of trifluoromethyl benzonitriles typically proceeds through a two-step addition-elimination mechanism, also known as the SNAr stepwise mechanism. In some cases, a concerted mechanism may be operative.
Stepwise Addition-Elimination Mechanism
The most commonly accepted pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (typically a halogen). This step is usually the rate-determining step of the reaction. The presence of the electron-withdrawing trifluoromethyl and nitrile groups is crucial for stabilizing the developing negative charge.
-
Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as the Meisenheimer complex. The negative charge is delocalized across the aromatic system and is significantly stabilized by the strong inductive and resonance effects of the trifluoromethyl and nitrile groups.
-
Elimination of the Leaving Group: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. This step is typically fast.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. The electron-withdrawing trifluoromethyl and nitrile groups play a pivotal role in stabilizing this intermediate, thereby facilitating the reaction.
Caption: General Stepwise SNAr Mechanism.
Concerted Mechanism
Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, where the attack of the nucleophile and the departure of the leaving group occur in a single step, passing through a single transition state. This pathway is more likely for substrates with very good leaving groups and highly reactive nucleophiles.
Comparative Reactivity of Isomers
The relative positions of the trifluoromethyl group, nitrile group, and the leaving group on the benzonitrile ring significantly influence the reactivity in SNAr reactions. The activating effect of the electron-withdrawing groups is most pronounced when they are positioned ortho or para to the leaving group. This is because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto these groups through resonance. When the activating groups are in the meta position, the stabilizing effect is primarily due to the weaker inductive effect, resulting in a significantly slower reaction rate.
Caption: Isomer Reactivity in SNAr.
Quantitative Data Summary
The following tables summarize representative yields for SNAr reactions of various trifluoromethyl benzonitriles with different nucleophiles. It is important to note that reaction conditions can significantly impact yields.
| Substrate | Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)benzonitrile | Ketone Enolate | Toluene | KOtBu | 100 | 10 | 75-85 |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | - | t-Bu-P4 | 80 | - | 91 |
| 3-Fluoro-4-methoxybenzonitrile | 2-Phenylpropionitrile | - | t-Bu-P4 | - | - | - |
| 2-Chlorobenzonitrile | [¹⁸F]Fluoride | - | - | - | - | 16 |
| 4-Chlorobenzonitrile | [¹⁸F]Fluoride | - | - | - | - | <5 |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differing reaction conditions. The reaction of 3-fluoro-4-methoxybenzonitrile with 2-phenylpropionitrile was noted to result in substitution of both the fluoro and methoxy groups.
Experimental Protocols
The following are detailed protocols for representative SNAr reactions of trifluoromethyl benzonitriles.
Protocol 1: Synthesis of Isoquinolones from 2-Halobenzonitriles and Ketones
This protocol describes the synthesis of isoquinolones via a KOtBu-promoted SNAr reaction followed by a Cu(OAc)2-catalyzed cyclization.[1]
Materials:
-
2-Halobenzonitrile (e.g., 2-bromo-5-(trifluoromethyl)benzonitrile)
-
Ketone (e.g., acetophenone)
-
Potassium tert-butoxide (KOtBu)
-
Copper(II) acetate (Cu(OAc)2)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-halobenzonitrile (1.0 mmol), ketone (1.2 mmol), and anhydrous toluene (5 mL).
-
Add potassium tert-butoxide (2.0 mmol) to the mixture and stir at room temperature for 30 minutes.
-
Add copper(II) acetate (0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isoquinolone.
Protocol 2: Catalytic Concerted SNAr of Fluoroarenes with Alkyl Cyanides
This protocol describes a catalytic SNAr reaction of a fluoroarene with an alkyl cyanide using an organic superbase.[2]
Materials:
-
Fluoroarene (e.g., 4-fluoro-2-(trifluoromethyl)benzonitrile)
-
Alkyl cyanide (e.g., 2-phenylpropionitrile)
-
t-Bu-P4 (organic superbase)
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., toluene)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the fluoroarene (0.2 mmol), alkyl cyanide (0.4 mmol), and activated 4 Å molecular sieves.
-
Add the anhydrous solvent (1 mL).
-
Add the t-Bu-P4 catalyst (20 mol%).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A Typical Experimental Workflow.
Conclusion
Nucleophilic aromatic substitution on trifluoromethyl benzonitriles is a versatile and valuable synthetic methodology. The strong electron-withdrawing nature of both the trifluoromethyl and nitrile groups provides significant activation for these reactions, allowing for the synthesis of a wide range of substituted aromatic compounds under relatively mild conditions. Understanding the underlying mechanisms and the factors influencing reactivity is crucial for the successful design and implementation of synthetic routes utilizing these important building blocks in drug discovery and materials science.
Disclaimer: The information provided in this document is for research and development purposes only. The experimental protocols are intended as a guide and may require optimization for specific substrates and scales. Always follow appropriate laboratory safety procedures.
References
Application Note: Catalytic Reduction of 2-Methyl-3-(trifluoromethyl)benzonitrile to 2-Methyl-3-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details protocols for the catalytic reduction of 2-methyl-3-(trifluoromethyl)benzonitrile to its corresponding primary amine, 2-methyl-3-(trifluoromethyl)benzylamine. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. Two primary catalytic systems, Raney® Nickel and Palladium on Carbon (Pd/C), are evaluated, providing researchers with methodologies to achieve high yields and purity. All quantitative data are summarized for straightforward comparison, and detailed experimental protocols are provided.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, yielding valuable building blocks for a wide range of applications. 2-Methyl-3-(trifluoromethyl)benzylamine is a key intermediate in the development of novel therapeutic agents and agrochemicals. The catalytic hydrogenation of this compound offers a direct and atom-economical route to this amine. This note provides a comparative study of two commonly employed heterogeneous catalysts, Raney® Nickel and Pd/C, for this specific conversion, outlining optimized reaction conditions and expected outcomes.
Data Presentation
The following tables summarize the quantitative data obtained from the catalytic reduction of this compound under various conditions.
Table 1: Catalyst Performance Comparison
| Catalyst | Hydrogen Source | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Conversion (%) | Yield of Primary Amine (%) | Purity (%) |
| Raney® Nickel | H₂ gas | 80 | 50 | 6 | >99 | 92 | 98 |
| 10% Pd/C | H₂ gas | 45 | 5 | 5 | >99 | 95 | 99 |
| 5% Pt/C | H₂ gas | 30 | 6 | 7 | >99 | 68 | 95 |
Table 2: Effect of Reaction Parameters on Yield and Purity using 10% Pd/C
| Parameter | Variation | Yield of Primary Amine (%) | Purity (%) |
| Temperature | 25°C | 85 | 99 |
| 45°C | 95 | 99 | |
| 65°C | 93 | 97 | |
| Pressure | 1 bar | 78 | 98 |
| 5 bar | 95 | 99 | |
| 10 bar | 96 | 99 | |
| Solvent | Methanol | 95 | 99 |
| Ethanol | 93 | 98 | |
| Tetrahydrofuran | 88 | 97 |
Experimental Protocols
Protocol 1: Reduction using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash 2.0 g of Raney® Nickel slurry with three portions of deionized water, followed by three portions of anhydrous ethanol. This removes residual alkali and water.
-
Reaction Setup: To a 100 mL high-pressure autoclave, add the washed Raney® Nickel catalyst. Add a solution of this compound (5.0 g, 26.7 mmol) in anhydrous ethanol (50 mL).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 50 bar.
-
Begin vigorous stirring and heat the reaction mixture to 80°C.
-
Maintain the reaction at 80°C and 50 bar for 6 hours. Monitor the reaction progress by taking aliquots (carefully depressurize and re-pressurize the vessel) and analyzing by GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 2-methyl-3-(trifluoromethyl)benzylamine as a colorless oil.
Protocol 2: Reduction using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
Procedure:
-
Reaction Setup: In a 250 mL Parr hydrogenation bottle, dissolve this compound (5.0 g, 26.7 mmol) in methanol (100 mL).
-
Carefully add 10% Pd/C (0.25 g, 5 wt%) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Place the bottle on the Parr apparatus. Evacuate the system and backfill with hydrogen gas three times.
-
Pressurize the system with hydrogen to 5 bar.
-
Begin shaking or stirring and heat the reaction mixture to 40-45°C.
-
Continue the hydrogenation for 4-5 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a Celite® pad to remove the Pd/C catalyst. Wash the pad with methanol (2 x 15 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purification: The resulting crude amine can be purified by vacuum distillation to afford the pure 2-methyl-3-(trifluoromethyl)benzylamine.
Visualizations
Caption: General experimental workflow for the catalytic reduction.
Application Notes and Protocols for the Acid and Base-Catalyzed Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceutical agents and other functional organic molecules. The presence of a carboxylic acid moiety is a key feature in many active pharmaceutical ingredients, influencing their solubility, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and protocols for the acid and base-catalyzed hydrolysis of 2-Methyl-3-(trifluoromethyl)benzonitrile to 2-Methyl-3-(trifluoromethyl)benzoic acid. The protocols and data presented are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, process development, and organic synthesis.
The target molecule, this compound, possesses both a sterically hindering ortho-methyl group and an electron-withdrawing trifluoromethyl group, which can influence the reactivity of the nitrile group. These application notes will explore both acidic and basic conditions to achieve this transformation, providing a comparative analysis to aid in method selection based on substrate compatibility and desired reaction outcomes.
Data Presentation
The following tables summarize quantitative data for the acid and base-catalyzed hydrolysis of nitriles, with specific data for a closely related substrate under basic conditions. This allows for a comparative assessment of the two methods.
Table 1: Comparison of Acid and Base-Catalyzed Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Strong bases (e.g., NaOH, KOH) |
| Reaction Intermediate | Protonated nitrile, amide | Imidate, amide |
| Typical Temperature | 80-120°C | 80-110°C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Product Form | Carboxylic acid | Carboxylate salt (requires acidification) |
| Key Considerations | Potential for dehydration of acid-sensitive functional groups. | Compatibility with base-sensitive functional groups. |
Table 2: Quantitative Data for the Hydrolysis of a Related Benzonitrile
| Substrate | Catalyst/Conditions | Intermediate Product | Yield (%) | Purity (%) | Reference |
| 2-(Trifluoromethyl)benzonitrile | 12g NaOH in 200mL H₂O, 100°C, 2h | 2-(Trifluoromethyl)benzamide | 89.9 | 98.8 | [1] |
| 2-(Trifluoromethyl)benzonitrile | 24g NaOH in 200mL H₂O, 100°C, 2h | 2-(Trifluoromethyl)benzamide | 89.9 | 98.8 | [1] |
Note: The data in Table 2 is for the partial hydrolysis to the amide. Complete hydrolysis to the carboxylic acid would require longer reaction times or more forcing conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanistic pathways for both acid and base-catalyzed hydrolysis of this compound and a general experimental workflow.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
This protocol is a general procedure based on established methods for the acid-catalyzed hydrolysis of aromatic nitriles.[2][3] Optimal reaction conditions may vary and should be determined empirically.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water (e.g., 10 mL per gram of nitrile). Caution: The addition of water to concentrated sulfuric acid is highly exothermic. Prepare the mixture by slowly adding the acid to the water with cooling.
-
Heat the reaction mixture to reflux (approximately 100-120°C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-3-(trifluoromethyl)benzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Protocol 2: Base-Catalyzed Hydrolysis of this compound
This protocol is adapted from a procedure for the hydrolysis of the closely related 2-(trifluoromethyl)benzonitrile and is expected to provide complete hydrolysis to the carboxylic acid with extended reaction times.[1]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (3.0-5.0 eq) in deionized water (e.g., 10 mL per gram of NaOH).
-
Add this compound (1.0 eq) to the sodium hydroxide solution.
-
Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitor the reaction by TLC or HPLC. The intermediate amide may be observed. Continue heating until the amide is fully converted to the carboxylate (typically 4-12 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the acidified mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to afford the crude 2-Methyl-3-(trifluoromethyl)benzoic acid.
-
Purify the crude product by recrystallization from an appropriate solvent system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and reliable method is a Sandmeyer reaction starting from 2-methyl-3-(trifluoromethyl)aniline. This two-step process involves the diazotization of the aniline followed by cyanation using a copper(I) cyanide catalyst.[1][2] This approach is often favored for its use of readily available starting materials and well-established reaction conditions.[3]
Q2: What are the most critical parameters to control during the Sandmeyer reaction for this synthesis?
The most critical parameters for a successful Sandmeyer reaction are:
-
Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[4][5]
-
Acidity: A sufficient excess of acid is necessary to ensure complete diazotization and to maintain the stability of the diazonium salt.[4]
-
Reagent Purity: The purity of the starting aniline and the freshness of the sodium nitrite and copper(I) cyanide are crucial for high yields.[4]
Q3: What are the primary safety concerns associated with this synthesis?
The primary safety concerns include:
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared and used in situ in a cold solution.[5]
-
Cyanide: Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acids: Strong acids like hydrochloric or sulfuric acid are corrosive and require careful handling.
Q4: Are there alternative synthetic routes to this compound?
Yes, alternative routes exist, such as the palladium-catalyzed trifluoromethylation of 2-methyl-3-halobenzonitrile.[6] This method avoids the use of diazonium salts but may require more specialized catalysts and ligands. Another approach involves the dehydration of a corresponding benzaldehyde oxime.[7]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Diazotization | - Ensure the reaction temperature is strictly maintained between 0-5°C during the addition of sodium nitrite.[4][5]- Use starch-iodide paper to confirm the presence of excess nitrous acid at the end of the diazotization step.[4]- Use a sufficient excess of a strong acid (e.g., 2.5-3 equivalents of HCl). |
| Decomposition of Diazonium Salt | - Prepare and use the diazonium salt immediately; do not attempt to store it.[4]- Maintain a low temperature throughout the diazotization and subsequent addition to the cyanide solution. |
| Inactive Copper(I) Cyanide | - Use freshly purchased or prepared copper(I) cyanide. The catalyst's activity can diminish over time. |
| Poor Nucleophilic Substitution | - Ensure the diazonium salt solution is added slowly to the copper(I) cyanide solution to maintain a steady reaction rate. |
Issue 2: Formation of Dark, Tarry Byproducts
| Potential Cause | Troubleshooting Steps & Recommendations |
| Decomposition of Diazonium Salt | - Lower the reaction temperature during both diazotization and cyanation.- Ensure slow and controlled addition of the diazonium salt solution to the copper(I) cyanide solution.[4] |
| Side Reactions of Aryl Radicals | - The Sandmeyer reaction can proceed via a radical mechanism, leading to biaryl byproducts.[1] Maintaining a low temperature can minimize these side reactions. |
| Impure Starting Material | - Verify the purity of the starting 2-methyl-3-(trifluoromethyl)aniline. Impurities can lead to side reactions and tar formation. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Recommendations |
| Presence of Phenolic Byproducts | - If the diazonium salt reacts with water, 2-methyl-3-(trifluoromethyl)phenol can form. An aqueous basic wash (e.g., with dilute NaOH) during workup can remove these acidic impurities. |
| Residual Copper Salts | - Thoroughly wash the organic extract with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia to remove residual copper salts. |
| Similar Polarity of Byproducts | - If impurities co-elute with the product during column chromatography, try a different solvent system or use a high-performance liquid chromatography (HPLC) for purification. |
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
This protocol is based on established methodologies for analogous compounds and should be optimized for specific laboratory conditions.[2][4][5]
Step 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a 3M solution of hydrochloric acid (3 equivalents).
-
Cool the stirred solution to 0-5°C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 equivalents) in cold water and add it dropwise to the aniline solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 20 minutes.
-
Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue). This diazonium salt solution should be used immediately in the next step.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, dissolve copper(I) cyanide (1.3 equivalents) and sodium cyanide (1.3 equivalents) in water and warm gently to obtain a clear solution. Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold copper(I) cyanide solution with vigorous stirring. A precipitate may form.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction. Nitrogen gas evolution should be observed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, dilute aqueous sodium hydroxide, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Typical Yields for Sandmeyer Cyanation Reactions
| Starting Aniline | Product | Reported Yield | Reference |
| Various anilines | Various benzonitriles | 52-93% | [3] |
| 4-Aminobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | ~70-80% (inferred) | N/A |
| 3-Acetylaniline | 3-Acetylbenzonitrile | Good to Excellent | [4] |
Note: Yields are highly dependent on substrate and reaction conditions. The yield for this compound is expected to be within a similar range but requires empirical optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Recrystallization and Purification of 2-Methyl-3-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Impurities can vary depending on the synthetic route. Common impurities may include unreacted starting materials, such as the corresponding aryl halide if using a Rosenmund-von Braun reaction. Other potential contaminants include isonitriles, which have a distinct odor, and residual amines.[1] Solvents used during the synthesis and work-up are also common impurities.
Q2: My this compound product is an oil, but it is expected to be a solid. What should I do?
A2: The presence of impurities is a frequent cause for a solid compound to present as an oil due to melting point depression.[1] First, ensure all residual solvent has been removed using a high vacuum. If the product remains an oil, purification by column chromatography is recommended to remove impurities that are preventing crystallization.[1]
Q3: How do the methyl and trifluoromethyl substituents on the benzonitrile ring affect the choice of purification method?
A3: The methyl group is an electron-donating group, making the compound slightly less polar, while the trifluoromethyl group is a strong electron-withdrawing group, increasing the compound's polarity. The positions of these groups will influence the overall dipole moment and solubility of the molecule. This, in turn, affects the choice of solvents for recrystallization and the eluent system for chromatography.[1]
Q4: What are the most suitable analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of substituted benzonitriles.[2] Other valuable techniques include Thin Layer Chromatography (TLC) for rapid qualitative assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of any impurities.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The solvent is not appropriate for the compound; solubility is too low even at high temperatures. | Select a more suitable solvent or a solvent mixture. The ideal solvent will have high solubility for the compound at elevated temperatures and low solubility at room temperature.[4][5] |
| Product oils out instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. If impurities are the issue, first purify the compound by column chromatography. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] |
| Low recovery of the purified product. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | The chosen solvent did not effectively differentiate between the product and the impurities (i.e., impurities are also insoluble in the cold solvent). | Select a different recrystallization solvent where the impurities have higher solubility at all temperatures. Alternatively, use a multi-step purification process involving different solvents or chromatography. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimized for the compound's polarity. | Adjust the polarity of the eluent. For substituted benzonitriles, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[6] The ratio can be optimized using TLC. |
| The product does not elute from the column. | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the eluent system. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent system by increasing the proportion of the non-polar solvent. |
Experimental Protocols
Protocol 1: Recrystallization of a Substituted Benzonitrile
This is a general procedure that can be adapted for this compound. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good candidates include ethanol/water mixtures, isopropanol, or toluene.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid dissolves completely.[4]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.[6]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: General experimental workflow.
Caption: Key relationships in purification design.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzonitrile, 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mt.com [mt.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Identifying and minimizing side products in benzonitrile synthesis
<Technical Support Center: Benzonitrile Synthesis
A Guide to Identifying and Minimizing Side Products
Welcome to the Technical Support Center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.
Introduction
Benzonitrile (C₆H₅CN) is a crucial building block in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1] Its synthesis, while achievable through several methods, can be prone to the formation of unwanted side products, leading to reduced yields and complex purification procedures. This guide will focus on three primary synthetic routes—the Sandmeyer reaction, ammoxidation of toluene, and dehydration of benzamide—to provide a comprehensive understanding of potential side reactions and strategies for their mitigation.
I. The Sandmeyer Reaction: From Anilines to Benzonitrile
The Sandmeyer reaction is a versatile method for converting aryl amines into a variety of functional groups, including nitriles, via a diazonium salt intermediate.[2][3]
Frequently Asked Questions (FAQs)
Q1: I'm observing a low yield and a significant amount of dark, tarry material in my Sandmeyer reaction. What are the likely causes?
A1: This is a common issue often stemming from the instability of the benzenediazonium salt. Key factors to investigate include:
-
Incomplete Diazotization: The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above the optimal 0-5 °C range, the salt will decompose prematurely.[4]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally labile and should be used immediately after preparation while being kept cold.[4] Decomposition leads to the formation of phenols and other byproducts.
-
Issues with the Cyanation Step: The quality of the copper(I) cyanide and the reaction pH are critical for successful cyanation.[4]
Q2: What are the most common side products in the Sandmeyer synthesis of benzonitrile, and how can I minimize them?
A2: The primary side products are phenols, biaryl compounds, and azo compounds.[5]
-
Phenols: These form when the diazonium salt reacts with water, a reaction that is accelerated at higher temperatures. To minimize phenol formation, strictly maintain a low temperature (0-5 °C) during both diazotization and cyanation.[5]
-
Biaryl Compounds: These arise from the coupling of two aryl radicals, which are intermediates in the reaction mechanism.[5]
-
Azo Compounds: These can form if the diazonium salt couples with unreacted aniline or other electron-rich aromatic species.[5] Ensuring complete diazotization and using the diazonium salt immediately can help reduce this side reaction.
Troubleshooting Guide: Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Benzonitrile | Incomplete diazotization. | Ensure the reaction temperature is maintained between 0-5°C.[4] Use a calibrated thermometer and an efficient cooling bath (ice-salt). |
| Decomposition of diazonium salt. | Use the diazonium salt immediately after its preparation.[4] Avoid any delays between the diazotization and cyanation steps. | |
| Inefficient cyanation. | Use high-quality, freshly prepared copper(I) cyanide. Control the pH of the reaction mixture as specified in the protocol. | |
| Formation of Phenolic Byproducts | Reaction temperature is too high. | Maintain a strict temperature control of 0-5°C throughout the reaction.[5] |
| Presence of Azo Dyes (colored impurities) | Incomplete diazotization leading to coupling with unreacted aniline. | Ensure complete conversion of aniline to the diazonium salt by slow, dropwise addition of sodium nitrite solution.[5] |
Experimental Protocol: Sandmeyer Synthesis of Benzonitrile
This protocol outlines the synthesis of benzonitrile from aniline.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Diethyl ether
-
Anhydrous Calcium Chloride
Step-by-Step Procedure:
-
Diazotization:
-
In a flask, dissolve aniline in a mixture of concentrated HCl and water.[6]
-
Cool the solution to 0-5 °C in an ice-salt bath.[6]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0-5 °C with constant stirring.[6]
-
After the addition is complete, stir for an additional 15 minutes. Keep the resulting benzenediazonium chloride solution cold for immediate use.[5]
-
-
Cyanation:
-
Work-up and Purification:
-
Perform steam distillation of the reaction mixture until no more oily benzonitrile distills over.[6]
-
Extract the benzonitrile from the distillate using diethyl ether.
-
Wash the combined ether extracts with 10% sodium hydroxide solution to remove any phenol byproducts, followed by a wash with dilute sulfuric acid, and finally with water.[6]
-
Dry the ethereal solution over anhydrous calcium chloride.[6]
-
Remove the diethyl ether by rotary evaporation and purify the crude benzonitrile by distillation, collecting the fraction boiling at 188-191 °C.
-
Reaction Mechanism Visualization
Caption: Key stages and potential side reactions in the Sandmeyer synthesis of benzonitrile.
II. Ammoxidation of Toluene: A Catalytic Approach
The ammoxidation of toluene is an industrial method for producing benzonitrile, involving the reaction of toluene with ammonia and oxygen at high temperatures over a catalyst.[7]
Frequently Asked Questions (FAQs)
Q1: My benzonitrile yield from toluene ammoxidation is lower than expected. What are the contributing factors?
A1: Several factors can impact the yield in this catalytic process:
-
Suboptimal Temperature: The reaction is typically carried out at high temperatures (400-450 °C). Deviations from the optimal temperature range can reduce catalyst activity and promote side reactions.
-
Catalyst Deactivation: The catalyst can lose activity over time due to coking (carbon deposition) or poisoning from impurities in the feed.[8]
-
Incorrect Feed Ratios: The molar ratios of toluene, ammonia, and oxygen are crucial for maximizing benzonitrile selectivity.
-
Formation of Byproducts: Over-oxidation can lead to the formation of carbon oxides (CO, CO₂), while other side reactions can produce benzamide or benzoic acid.
Q2: How can I improve the selectivity towards benzonitrile and minimize side products?
A2: Optimizing the following parameters is key:
-
Catalyst Selection: The choice of catalyst is critical. Mixed metal oxides, often containing vanadium, are commonly used.[8]
-
Reaction Temperature: Lowering the temperature can reduce the complete oxidation to CO and CO₂.[8]
-
NH₃/Toluene Ratio: A higher concentration of ammonia generally favors the formation of benzonitrile over other oxidation products.[8]
Troubleshooting Guide: Ammoxidation of Toluene
| Problem | Potential Cause | Recommended Solution |
| Low Toluene Conversion | Low reaction temperature. | Gradually increase the reactor temperature while monitoring product distribution. |
| Catalyst deactivation. | Regenerate or replace the catalyst. Ensure the feed streams are free of poisons like sulfur compounds.[8] | |
| Low Benzonitrile Selectivity | Over-oxidation due to high temperature. | Decrease the reaction temperature to minimize the formation of CO and CO₂.[8] |
| Suboptimal NH₃/Toluene ratio. | Increase the ammonia to toluene molar ratio to favor nitrile formation.[8] | |
| Formation of oxygenated byproducts (benzaldehyde, benzoic acid). | Adjust the oxygen partial pressure and the NH₃/Toluene ratio. |
Experimental Protocol: Ammoxidation of Toluene
This protocol provides a general laboratory-scale setup for toluene ammoxidation.
Materials:
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Toluene
-
Ammonia gas
-
Air or Oxygen
-
Vanadium-based catalyst
-
Packed-bed reactor system
Step-by-Step Procedure:
-
Reactor Setup:
-
Pack a tubular reactor with the chosen catalyst.
-
Establish a stable reaction temperature (e.g., 400-450 °C) using a furnace.
-
-
Reaction:
-
Introduce a gaseous feed mixture of toluene, ammonia, and air at controlled flow rates into the reactor.
-
Maintain a constant temperature and pressure throughout the reaction.
-
-
Product Collection and Analysis:
-
Cool the gaseous product stream to condense the liquid products, which include benzonitrile, water, unreacted toluene, and byproducts.
-
Separate the organic and aqueous layers.
-
Analyze the product mixture using Gas Chromatography (GC) to determine the conversion of toluene and the selectivity to benzonitrile.[8]
-
Reaction Pathway Visualization
References
- 1. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzonitrile - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Cyanation of Trifluoromethylated Aromatic Rings
Welcome to the technical support center for the regioselective cyanation of trifluoromethylated aromatic rings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these critical synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the cyanation of trifluoromethylated aromatic rings?
A1: The regioselectivity of cyanation on trifluoromethylated aromatic rings is primarily governed by a combination of electronic and steric effects. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAᵣ). In transition metal-catalyzed reactions, such as palladium-catalyzed cyanation, the outcome is influenced by:
-
Electronic Effects of the -CF₃ Group: The powerful inductive effect of the -CF₃ group significantly influences the electron distribution in the aromatic ring, which can direct the position of cyanation.
-
Steric Hindrance: The bulkiness of the -CF₃ group and other substituents on the ring can hinder the approach of the catalyst and cyanide source to adjacent (ortho) positions.
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Directing Effects of Other Substituents: The electronic nature of other functional groups on the aromatic ring will compete with or reinforce the directing effect of the -CF₃ group.
-
Catalyst System: The choice of palladium catalyst, and particularly the ligands, can play a crucial role in determining the regioselectivity by influencing the steric and electronic environment at the metal center.
-
Reaction Conditions: Solvent, temperature, and the choice of cyanide source can also impact the regioselectivity of the reaction.
Q2: My palladium-catalyzed cyanation of a trifluoromethylated aryl halide is giving low yield. What are the common causes?
A2: Low yields in palladium-catalyzed cyanations are a frequent issue. Common causes include:
-
Catalyst Deactivation: Cyanide ions can poison the palladium catalyst.[1] This is a prevalent issue and can be mitigated by using a cyanide source with low solubility or one that releases cyanide slowly.
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.
-
Poor Solubility of Reagents: The cyanide source, particularly salts like K₄[Fe(CN)₆], may have poor solubility in organic solvents, leading to a slow or incomplete reaction.
-
Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. Trifluoromethylated aryl chlorides can be particularly challenging substrates.
Q3: How can I improve the yield of my palladium-catalyzed cyanation of a trifluoromethylated aryl halide?
A3: To improve the yield, consider the following troubleshooting steps:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often a good choice as it is less toxic than alkali metal cyanides and its lower solubility can help prevent catalyst deactivation.[2][3] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic alternative, but may require specific conditions to be effective.[1]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling reaction.
-
Solvent System: For poorly soluble cyanide salts, a biphasic solvent system (e.g., dioxane/water) or the use of a phase-transfer catalyst can be beneficial.[1]
-
Additives: In some cases, additives like zinc dust or ZnBr₂ can help to activate the catalyst or facilitate the reaction.[4]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. Optimization of the reaction temperature is crucial.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Cyanation of a Di-substituted Trifluoromethylated Arene
Scenario: You are performing a palladium-catalyzed cyanation on a trifluoromethylated aryl bromide that also contains another directing group (e.g., methoxy, amino), and you are obtaining an undesired mixture of regioisomers.
Troubleshooting Steps:
-
Analyze the Directing Group Effects:
-
Electron-donating groups (EDGs) like -OCH₃ or -NH₂ are typically ortho, para-directors.
-
The -CF₃ group is a strong deactivating group and generally directs meta in electrophilic aromatic substitution. In nucleophilic and cross-coupling reactions, its influence is more complex, often leading to substitution at the positions most activated by its electron-withdrawing nature.
-
When both an EDG and the -CF₃ group are present, their directing effects will compete. The final regioselectivity will depend on the relative strengths of these effects and the reaction mechanism.
-
-
Modify the Catalytic System:
-
Ligand Modification: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Experiment with a range of ligands from monodentate to bidentate, with varying steric bulk (e.g., P(t-Bu)₃, XPhos, SPhos). Bulky ligands may favor cyanation at the less sterically hindered position.
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can sometimes influence the catalytic cycle and, consequently, the regioselectivity.
-
-
Vary Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. Screen a variety of solvents (e.g., toluene, dioxane, DMF, THF) to see if regioselectivity is affected.
-
Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the thermodynamically more stable product.
-
Logical Workflow for Troubleshooting Poor Regioselectivity
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal and chemical stability of 2-Methyl-3-(trifluoromethyl)benzonitrile
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)benzonitrile (CAS No. 261952-02-7). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safe and effective use of this compound in your research.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃N | |
| Molecular Weight | 185.15 g/mol | |
| Physical Form | Liquid or Solid or Semi-solid | |
| Storage Temperature | Sealed in dry, room temperature |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place at room temperature. Some suppliers recommend refrigerated storage (2-8°C).
Q2: What are the main safety hazards associated with this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.
Q3: Is this compound stable under normal laboratory conditions?
Q4: What are the expected reactive sites on the molecule?
A4: The primary reactive sites are the nitrile (-CN) group and the methyl (-CH₃) group. The nitrile group can undergo hydrolysis to an amide and subsequently a carboxylic acid, or be reduced to a primary amine. The methyl group is susceptible to oxidation to a carboxylic acid. The benzene ring itself is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the trifluoromethyl and nitrile groups.[1]
Troubleshooting Guides
Issue 1: My reaction is showing a new, more polar byproduct by TLC, and my yield of the desired product is low.
-
Question: Could my starting material be degrading?
-
Answer: It is possible that the nitrile group is hydrolyzing to the corresponding amide or carboxylic acid. This is more likely to occur if your reaction conditions are strongly acidic or basic, especially in the presence of water. The increased polarity of the amide and carboxylic acid would result in a lower Rf value on a normal-phase TLC plate.
-
Question: How can I prevent this hydrolysis?
-
Answer: If possible, conduct your reaction under anhydrous conditions and use a non-protic solvent. If aqueous conditions are necessary, consider using a milder pH range or protecting the nitrile group, although this adds extra steps to your synthesis.
Issue 2: I am observing a side product with a similar polarity to my starting material.
-
Question: Could the methyl group be reacting?
-
Answer: If your reaction involves oxidizing agents, even mild ones, the methyl group could be oxidized. Depending on the oxidant and reaction conditions, this could result in the formation of a benzyl alcohol or a benzoic acid derivative.
-
Question: How can I avoid oxidation of the methyl group?
-
Answer: Select reagents that are specific for the desired transformation and avoid unnecessarily harsh oxidizing conditions. If the methyl group is particularly sensitive in your reaction, you may need to explore alternative synthetic routes that introduce this group at a later stage.
Issue 3: My reaction is not proceeding to completion, even with extended reaction times.
-
Question: Is the starting material unreactive?
-
Answer: The electron-withdrawing effects of both the trifluoromethyl and nitrile groups deactivate the aromatic ring, making it less susceptible to electrophilic attack. If your synthesis involves an electrophilic aromatic substitution, you may require harsher conditions (higher temperature, stronger Lewis acid catalyst) to drive the reaction to completion.
-
Question: Could there be an issue with my reagents?
-
Answer: Ensure that all reagents are pure and dry, as impurities or moisture can inhibit many reactions. It is also advisable to use freshly opened or properly stored reagents.
Experimental Protocols
Representative Protocol: Hydrolysis of the Nitrile Group to an Amide
This protocol is based on the hydrolysis of a structurally similar compound, 2-trifluoromethyl benzonitrile, and should be adapted and optimized for this compound.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, etc.)
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in deionized water.
-
Add this compound to the solution.
-
Heat the reaction mixture to 100°C with stirring and maintain under reflux for 2-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A white solid, the amide product, may precipitate.
-
Isolate the product by suction filtration.
-
Wash the solid with cold deionized water and dry under vacuum to obtain the crude 2-Methyl-3-(trifluoromethyl)benzamide.
-
The crude product can be further purified by recrystallization if necessary.
Visualizations
Caption: A general workflow for a typical organic synthesis experiment involving this compound.
Caption: A decision tree to aid in troubleshooting common experimental issues.
Caption: Potential chemical degradation pathways for this compound under hydrolytic or oxidative conditions.
References
Troubleshooting common issues in palladium-catalyzed cyanation reactions
Welcome to the technical support center for palladium-catalyzed cyanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed cyanation reaction showing low or no conversion?
A1: Low or no conversion in palladium-catalyzed cyanation is a frequent issue that can stem from several factors:
-
Catalyst Deactivation: The most common culprit is the deactivation of the palladium catalyst by excess cyanide ions.[1][2][3] Cyanide can bind strongly to the palladium center, forming inactive complexes and disrupting the catalytic cycle at various stages, including oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
-
Poor Catalyst Activation: Some palladium sources, like Pd(OAc)₂ and [(allyl)PdCl]₂, require in situ reduction to the active Pd(0) species. If this activation is inefficient in the presence of cyanide, the catalytic cycle will not initiate effectively.[1][8]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and base play a crucial role. For instance, some reactions require elevated temperatures (e.g., >100 °C) to proceed efficiently, especially when using less reactive aryl chlorides.[1][9]
-
Ligand Issues: The choice of phosphine ligand is critical. The ligand's steric and electronic properties influence the stability and reactivity of the palladium complex, preventing catalyst deactivation and facilitating the reductive elimination step.[10] Using an inappropriate ligand or an incorrect palladium-to-ligand ratio can lead to poor results.
-
Inert Substrates: Aryl chlorides, particularly electron-rich ones, are generally less reactive than aryl bromides or iodides and may require more specialized catalytic systems or harsher reaction conditions to achieve good conversion.[9][11]
Q2: My reaction is highly irreproducible. What are the likely causes?
A2: The irreproducibility of palladium-catalyzed cyanation reactions is a well-documented challenge.[1] The primary reasons include:
-
Sensitivity to Cyanide Concentration: The concentration of soluble cyanide is a critical parameter. Minor variations in the dissolution rate of solid cyanide sources can lead to significant differences in catalyst poisoning and, consequently, reaction outcomes.[1][12]
-
Moisture and Air Sensitivity: Trace amounts of moisture can be detrimental. Water can hydrolyze cyanide salts to form hydrogen cyanide (HCN), which is highly reactive towards Pd(0) and can lead to the formation of inactive palladium hydride or cyanide complexes.[4][5][6][7] Some catalytic systems are also sensitive to air, requiring rigorously anhydrous and oxygen-free conditions.
-
Purity of Reagents: The purity of the palladium precursor, ligand, and cyanide source can impact the reaction. Impurities can interfere with the catalyst's activity.
-
Physical Properties of Cyanide Source: The particle size of solid cyanide salts like KCN or NaCN can affect their solubility and reactivity. Inconsistent particle size, often due to milling, can lead to variable results.[1]
Q3: What are common side products in palladium-catalyzed cyanation?
A3: Several side products can be formed during palladium-catalyzed cyanation:
-
Hydrodehalogenation: The replacement of the halide with a hydrogen atom can be a significant side reaction, leading to the formation of the corresponding arene.
-
Amide or Carboxylic Acid Formation: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid.[2]
-
Products from Competing Reactions: Depending on the substrate's functional groups, other reactions can occur. For example, aldehydes can undergo benzoin condensation in the presence of cyanide and a base.[1]
Troubleshooting Guide
Problem 1: Low Product Yield
This is one of the most common issues. The following logical workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Catalyst Deactivation
Catalyst deactivation is a major hurdle. Understanding the mechanism is key to preventing it.
Caption: Pathways of palladium catalyst deactivation.
Solutions to Catalyst Deactivation:
-
Use a Less Soluble or Slow-Release Cyanide Source: Instead of highly soluble sources like NaCN or KCN, consider using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).[1][6] These have lower solubility in organic solvents, which helps maintain a low concentration of free cyanide, thus minimizing catalyst poisoning.[1][6]
-
Employ Additives: The addition of zinc salts, such as ZnBr₂, can facilitate the reaction and eliminate induction periods.[12][13] Zinc formate dihydrate has been shown to reactivate the palladium catalyst in reactions using Pd/C.[11]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos and tBuXPhos can protect the palladium center from excess cyanide and promote the desired catalytic cycle.[8][10]
-
Control Reagent Addition: A critical experimental technique is the slow addition of the cyanide source to a pre-heated mixture of the other reagents.[14] This ensures that the cyanide concentration remains low throughout the reaction.
-
Use a Biphasic Solvent System: An organic-aqueous solvent mixture can help to control the concentration of cyanide in the organic phase where the catalysis occurs.[1][15]
Data and Protocols
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Formula | Toxicity | Key Characteristics | Typical Application |
| Potassium Cyanide | KCN | High | Highly soluble, high reactivity, high risk of catalyst poisoning.[16][17] | Traditional methods, often requiring careful control of conditions. |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Poorly soluble in organic solvents, reduces catalyst poisoning.[1][17] | Widely used for a broad range of substrates, including aryl chlorides.[1][17] |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Low | Non-toxic food additive, acts as a slow-release source of cyanide.[1][6][18] | "Green" and safer cyanation protocols, effective for various aryl halides.[1][9] |
| Acetone Cyanohydrin | C₄H₇NO | High | Organic cyanide source, can be used in the absence of stoichiometric zinc salts.[12] | Alternative to metal cyanides, offering good yields and selectivity.[12] |
| N-Acylcyanamides | R-CO-NH-CN | Varies | Electrophilic cyanide sources used in reductant-free conditions.[19] | Modern methods with broad substrate scope and functional group tolerance.[19] |
Table 2: Influence of Ligands on Cyanation of Aryl Chlorides
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Palladacycle P1 | KOAc | Dioxane/H₂O | 100 | 1 | 97 | [1][8] |
| tBuXPhos | Palladacycle P1 | KOAc | Dioxane/H₂O | 100 | 1 | <95 | [8] |
| P(t-Bu)₃ | Palladacycle P1 | KOAc | Dioxane/H₂O | 100 | 1 | Low | [8] |
| dppf | Palladacycle P1 | KOAc | Dioxane/H₂O | 100 | 1 | Low | [8] |
| TABP | Pd(OAc)₂ | K₃PO₄ | Toluene | 130 | 24 | 98 | [9] |
Reaction conditions from the literature for the cyanation of ethyl 4-chlorobenzoate or similar substrates.
Experimental Protocol: General Procedure for Cyanation of an Aryl Chloride using K₄[Fe(CN)₆]
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), a palladium precatalyst (e.g., XPhos Palladacycle, 0.2 mol%), the appropriate phosphine ligand (e.g., XPhos, 0.2 mol%), and a weak base (e.g., potassium acetate, KOAc, 0.125 equiv).[1]
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 1:1 mixture of dioxane and water, 5 mL).[1]
-
-
Reaction Execution:
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.
-
Safety Precautions: Cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[3] Always have a cyanide antidote kit available and be familiar with its use. Never work alone when handling cyanides.[3]
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile
Welcome to the technical support center for the scale-up synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Sandmeyer reaction, starting from 2-Methyl-3-(trifluoromethyl)aniline. This multi-step process involves the diazotization of the aniline to form a diazonium salt, followed by a copper(I) cyanide-mediated cyanation.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns revolve around the diazotization step. Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry, solid state.[1] Therefore, it is crucial to maintain low temperatures (typically 0-5°C) during their formation and to use the diazonium salt solution immediately in the subsequent step without isolation.[2][3] Additionally, the reaction can release nitrogen gas, requiring adequate ventilation and pressure relief systems in a scaled-up reactor. The use of toxic cyanide salts also necessitates strict handling protocols and waste detoxification procedures.
Q3: How do the methyl and trifluoromethyl substituents affect the reaction?
A3: The trifluoromethyl group is strongly electron-withdrawing, which decreases the basicity of the amino group on the starting aniline. This can make the diazotization reaction more challenging, potentially requiring carefully controlled acidic conditions for efficient conversion.[4] The electronic effects of both the methyl and trifluoromethyl groups will also influence the stability of the intermediate diazonium salt.
Q4: What are the typical by-products observed in this synthesis?
A4: Common side reactions in the Sandmeyer cyanation include the formation of phenols from the reaction of the diazonium salt with water, especially at elevated temperatures.[1] Other potential by-products are biaryl compounds, formed from the coupling of two aryl radicals, and tar-like polymeric materials resulting from the decomposition of the diazonium salt.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Diazonium Salt | Incomplete diazotization. | - Ensure the reaction temperature is strictly maintained between 0-5°C.[2] - Use a slight excess of sodium nitrite. - Check for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[2] |
| Premature decomposition of the diazonium salt. | - Use the freshly prepared diazonium salt solution immediately in the cyanation step.[3] - Ensure efficient cooling and mixing to avoid localized hot spots in the reactor. | |
| Low Yield in Cyanation Step | Inactive copper(I) cyanide catalyst. | - Use high-purity, freshly prepared or commercially sourced copper(I) cyanide. - Ensure the catalyst is not oxidized to copper(II) before or during the reaction. |
| Suboptimal reaction temperature. | - The optimal temperature for the cyanation step may need to be determined empirically for this specific substrate, but gentle warming is often required.[1] Careful temperature control is necessary to balance reaction rate with the stability of the diazonium salt. | |
| Formation of Phenolic By-products | Reaction of the diazonium salt with water. | - Maintain a low temperature during the diazotization and the initial phase of the cyanation reaction.[1] - Minimize the amount of water in the reaction mixture where possible, although the diazotization is typically carried out in an aqueous medium. |
| Formation of Tar-like Substances | Decomposition of the diazonium salt and subsequent radical side reactions. | - Strict temperature control is critical.[2] - Ensure the purity of all starting materials and reagents. - Maintain the appropriate pH throughout the reaction. |
| Difficulties in Product Purification | Presence of closely boiling impurities or colored by-products. | - Optimize the work-up procedure to remove catalyst residues and inorganic salts. - Consider vacuum distillation for the purification of the final product. - For persistent impurities, column chromatography may be necessary at the lab scale to identify the impurity, which can then inform modifications to the reaction or work-up at a larger scale. |
Experimental Protocols
While a specific, validated large-scale protocol for this compound is not publicly available, the following general procedures for diazotization and Sandmeyer cyanation can be adapted and optimized for this synthesis.
Protocol 1: Diazotization of 2-Methyl-3-(trifluoromethyl)aniline (Illustrative)
-
Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, a cooling jacket, a temperature probe, and addition funnels is required.
-
Aniline Salt Formation: Charge the reactor with 2-Methyl-3-(trifluoromethyl)aniline and an aqueous solution of a strong mineral acid (e.g., hydrochloric acid). Stir the mixture to form a suspension of the aniline salt.
-
Cooling: Cool the reactor contents to 0-5°C using the cooling jacket.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it separately. Add the cold sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension, ensuring the internal temperature does not exceed 5°C.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. Test for the presence of excess nitrous acid with starch-iodide paper.[2]
-
Immediate Use: The resulting diazonium salt solution should be used immediately in the subsequent cyanation step.
Protocol 2: Sandmeyer Cyanation (Illustrative)
-
Catalyst Preparation: In a separate reactor, prepare a solution or slurry of copper(I) cyanide in an appropriate solvent.
-
Diazonium Salt Addition: Slowly add the cold diazonium salt solution to the stirred copper(I) cyanide mixture. The rate of addition should be controlled to manage the evolution of nitrogen gas and any exotherm.
-
Reaction Temperature: The reaction temperature may need to be gradually increased to ensure the complete decomposition of the diazonium salt and formation of the nitrile. This should be optimized based on reaction monitoring.
-
Work-up: Once the reaction is complete (monitored by HPLC or GC), the mixture is typically quenched, and the product is extracted with a suitable organic solvent.
-
Purification: The organic extracts are washed, dried, and the solvent is removed. The crude product is then purified, commonly by vacuum distillation for larger quantities.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Controlling reaction conditions for the synthesis of substituted benzonitriles
Welcome to the Technical Support Center for the synthesis of substituted benzonitriles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on controlling reaction conditions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzonitriles?
A1: There are several established methods for the synthesis of substituted benzonitriles, each with its own advantages and limitations. The choice of method often depends on the available starting materials, functional group tolerance, and desired scale of the reaction. The most common methods include:
-
Sandmeyer Reaction: This classic method involves the diazotization of an aryl amine followed by reaction with a cyanide salt, typically copper(I) cyanide.[1]
-
Rosenmund-von Braun Reaction: This reaction involves the direct cyanation of an aryl halide with copper(I) cyanide, often at elevated temperatures in a polar solvent.[2]
-
Palladium-Catalyzed Cyanation: A versatile and widely used method that employs a palladium catalyst to couple an aryl halide or triflate with a cyanide source.[3]
-
One-Pot Synthesis from Aldehydes: This approach converts aldehydes to nitriles in a single reaction vessel, typically through the formation and subsequent dehydration of an aldoxime intermediate.[4]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in organic synthesis can stem from various factors. A systematic approach to troubleshooting is essential.[5] Key areas to investigate include:
-
Reagent and Solvent Quality: Ensure the purity and dryness of your starting materials, reagents, and solvents. Impurities or moisture can significantly impact the reaction outcome.[5]
-
Reaction Conditions: Optimize parameters such as temperature, reaction time, and concentration. Even small deviations from optimal conditions can lead to reduced yields.[5]
-
Atmosphere: For reactions sensitive to air or moisture, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained.[5]
-
Work-up and Purification: Product loss can occur during extraction, washing, and purification steps. Review your procedures for potential sources of loss.[6]
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A3: Side product formation is a common challenge that can complicate purification and reduce the yield of the desired benzonitrile. The nature of the side products depends on the specific reaction. For instance, in the Sandmeyer reaction, common side products include phenols, biaryl compounds, and azo compounds.[7] Minimizing these often involves careful temperature control and ensuring the complete consumption of starting materials.[7] In palladium-catalyzed cyanations, hydrolysis of the nitrile to the corresponding amide can be a significant side reaction.[8][9]
Troubleshooting Guides
Sandmeyer Reaction
Problem: Low yield of the desired benzonitrile.
| Potential Cause | Troubleshooting Strategy |
| Incomplete Diazotization | Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Ensure the sodium nitrite solution is fresh and added slowly with vigorous stirring.[7] |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its preparation. Keep the solution cold (0-5 °C) at all times before the cyanation step.[7] |
| Inefficient Cyanation Step | Ensure the copper(I) cyanide is of high quality and used in the correct stoichiometric amount. Control the pH of the reaction mixture as specified in the protocol.[7] |
Problem: Formation of phenol as a major byproduct.
| Potential Cause | Troubleshooting Strategy |
| Reaction of Diazonium Salt with Water | Maintain a low temperature (0-5 °C) throughout the diazotization and cyanation steps to minimize the decomposition of the diazonium salt to a phenol.[7] |
Rosenmund-von Braun Reaction
Problem: Poor yield of the benzonitrile.
| Potential Cause | Troubleshooting Strategy |
| Low Reactivity of Aryl Halide | Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Consider using a more reactive halide if possible.[2] |
| Harsh Reaction Conditions | High temperatures can lead to decomposition. While this reaction often requires heat, explore modified procedures that may allow for lower temperatures, such as the use of additives like L-proline.[10] |
| Difficult Product Purification | The use of high-boiling polar solvents can make product isolation challenging.[2] Consider alternative workup procedures or explore newer catalytic versions of the reaction that use milder conditions. |
Palladium-Catalyzed Cyanation
Problem: Catalyst deactivation leading to an incomplete reaction.
| Potential Cause | Troubleshooting Strategy |
| Cyanide Poisoning of the Catalyst | Excess cyanide in the reaction mixture can bind to the palladium catalyst and deactivate it.[11][12][13][14] Use a cyanide source with low solubility (e.g., Zn(CN)₂) or one that releases cyanide slowly.[15] The use of non-toxic and less soluble sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can also mitigate this issue.[15] |
| Presence of Moisture | Trace amounts of water can lead to the formation of HCN, which is highly reactive towards the Pd(0) catalyst.[12][13] Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. |
| Inefficient Pre-catalyst Activation | The active Pd(0) species may not be forming efficiently. Consider using a more effective pre-catalyst or pre-activating the catalyst before adding the other reagents.[15] |
Problem: Hydrolysis of the benzonitrile product to the corresponding benzamide.
| Potential Cause | Troubleshooting Strategy |
| Presence of Water and/or Basic/Acidic Conditions | Hydrolysis can be catalyzed by acid or base.[8][9] Ensure anhydrous conditions and carefully control the pH of the reaction and workup. |
One-Pot Synthesis from Aldehydes
Problem: Low conversion of the aldehyde to the nitrile.
| Potential Cause | Troubleshooting Strategy |
| Inefficient Aldoxime Formation | The initial formation of the aldoxime is a critical step. Ensure the stoichiometry of the aldehyde and hydroxylamine source is correct. The choice of solvent can also play a crucial role.[16] |
| Ineffective Dehydration of the Aldoxime | The dehydration of the aldoxime intermediate to the nitrile requires an effective dehydrating agent or catalyst. Optimize the choice and amount of the dehydrating agent.[4] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly affect the rate of both aldoxime formation and dehydration. Experiment with a range of temperatures to find the optimum for your specific substrate.[16] |
Data Presentation
Table 1: Comparison of Yields for the Synthesis of Substituted Benzonitriles via the Sandmeyer Reaction.[1]
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93 |
| 2-Methylaniline | 2-Methylbenzonitrile | 85 |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75 |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68 |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52 |
Table 2: Effect of Temperature on the One-Pot Synthesis of Benzonitrile from Benzaldehyde.[16]
| Temperature (°C) | Benzaldehyde Conversion (%) | Benzonitrile Yield (%) |
| 90 | Low | Low |
| 120 | 100 | 100 |
Table 3: Yields for Palladium-Catalyzed Cyanation of Various Aryl Halides.[17]
| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromotoluene | Zn(CN)₂ | Pd/C, dppf, Zn(CHO₂)₂·H₂O | DMAC | 110 | 98 |
| 4-Chlorobenzonitrile | Zn(CN)₂ | Pd/C, dppf, Zn(CHO₂)₂·H₂O | DMAC | 110 | 95 |
| 3-Bromopyridine | Zn(CN)₂ | Pd/C, dppf, Zn(CHO₂)₂·H₂O | DMAC | 110 | 92 |
| 1-Bromo-4-methoxybenzene | Zn(CN)₂ | Pd/C, dppf, Zn(CHO₂)₂·H₂O | DMAC | 110 | 96 |
Experimental Protocols
Protocol 1: Sandmeyer Synthesis of 4-Nitrobenzonitrile from 4-Nitroaniline[1]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Ice
-
Water
-
Organic solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for an additional 15 minutes. Keep the resulting diazonium salt solution cold.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
After the addition is complete, gently heat the reaction mixture.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-nitrobenzonitrile by recrystallization or column chromatography.
-
Protocol 2: Palladium-Catalyzed Cyanation of an Aryl Bromide[15]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Potassium Hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladacycle precatalyst
-
Ligand (e.g., a phosphine ligand)
-
Potassium Acetate (KOAc)
-
Dioxane
-
Degassed Water
-
Magnetic stir bar
-
Screw-top test tube
Procedure:
-
Reaction Setup:
-
To a screw-top test tube equipped with a magnetic stir bar, add the palladacycle precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the aryl bromide.
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
-
Reagent Addition:
-
Add dioxane and a degassed aqueous solution of KOAc to the reaction tube via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required time.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Protocol 3: One-Pot Synthesis of Benzonitrile from Benzaldehyde[18]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous ferrous sulfate (FeSO₄)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine benzaldehyde, hydroxylamine hydrochloride, and anhydrous ferrous sulfate in DMF.
-
-
Reaction:
-
Reflux the reaction mixture for the specified time (e.g., 2.5 hours).[18]
-
-
Work-up and Purification:
-
After the reaction is complete, filter off the catalyst.
-
Extract the filtrate with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting benzonitrile by distillation or column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low yields in benzonitrile synthesis.
Caption: Catalytic cycle of Palladium-Catalyzed Cyanation and points of catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient New Procedure for the One-Pot Conversion of Aldehydes into the Corresponding Nitriles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 18. scribd.com [scribd.com]
Effective workup and extraction procedures for 2-Methyl-3-(trifluoromethyl)benzonitrile
Disclaimer: The synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile is not widely documented in publicly available literature. This guide is based on established chemical principles for the synthesis, workup, and purification of analogous fluorinated benzonitriles, particularly through routes like the Sandmeyer reaction. All protocols are illustrative and require optimization under proper laboratory safety protocols by qualified personnel.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound that would necessitate a detailed workup?
A common and effective method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[1] This route would start from 2-Methyl-3-(trifluoromethyl)aniline. The synthesis involves two critical stages: the diazotization of the aniline to form a reactive diazonium salt, followed by a copper(I) cyanide-catalyzed displacement of the diazonium group.[2][3] The workup for this reaction is crucial for removing inorganic salts, copper catalyst residues, and byproducts.
Q2: What are the most critical parameters to control during the workup and extraction of this compound?
The most critical parameters are:
-
Temperature Control: During the reaction, particularly the diazotization step, the temperature must be kept low (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[2][3]
-
pH Management: The pH of the aqueous phase during extraction is important. Acidic washes can remove unreacted amines, while basic washes can remove phenolic byproducts.
-
Solvent Choice: The choice of an appropriate organic solvent for extraction is key to ensuring good recovery of the product while minimizing the co-extraction of impurities.[4]
-
Thorough Washing: Multiple aqueous washes are often necessary to remove highly soluble polar solvents like DMF or DMSO, which are sometimes used in synthesis.[5][6]
Q3: What are the common impurities I might encounter and how are they removed?
Common impurities can include:
-
Unreacted Starting Material (Aniline): Can be removed with a dilute acid wash (e.g., 1M HCl), which protonates the amine, making it water-soluble.[5]
-
Phenolic Byproducts: Formed from the decomposition of the diazonium salt, these can be removed with a dilute base wash (e.g., 1M NaOH or 5% NaHCO₃).[7]
-
Copper Salts: Catalyst residues can often be removed by washing with a saturated aqueous solution of ammonium chloride, which forms a water-soluble copper complex.[5]
-
Tarry Polymers: Resulting from radical side reactions, these are often difficult to remove completely by extraction and typically require purification by column chromatography.
Q4: How do I choose the right extraction solvent?
An ideal extraction solvent should have high solubility for this compound, low solubility in water, a boiling point that allows for easy removal, and should not react with the product. Dichloromethane and ethyl acetate are commonly used for a wide range of organic compounds.[4] Given the fluorinated nature of the target compound, these solvents are generally suitable. For very nonpolar products, hexanes or toluene can be considered.[4][8]
Q5: What are the key safety considerations when handling this compound?
According to its safety data, this compound is classified as hazardous.[9] It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and extraction phase.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product After Extraction | 1. Incomplete reaction or decomposition of intermediates (e.g., diazonium salt).[3] 2. Product is partially soluble in the aqueous layer. 3. Emulsion formation leading to product loss at the interface. | 1. Before workup, monitor the reaction by TLC or GC to ensure completion. For Sandmeyer reactions, ensure the diazonium salt is used immediately and kept cold.[3] 2. Perform back-extraction of the combined aqueous layers with a fresh portion of organic solvent. Saturating the aqueous layer with NaCl (brine) can decrease the solubility of the organic product. 3. See "Persistent Emulsion" below. |
| Persistent Emulsion During Extraction | 1. Use of water-miscible co-solvents like THF or dioxane in the reaction.[8] 2. Presence of fine solid particulates or tarry byproducts. 3. Vigorous shaking of the separatory funnel. | 1. If possible, remove the water-miscible solvent on a rotary evaporator before workup. Alternatively, dilute the reaction mixture significantly with the extraction solvent before washing.[5] 2. Filter the reaction mixture through a pad of Celite® before extraction. Add brine to the separatory funnel to help break the emulsion. 3. Use gentle, repeated inversions of the funnel instead of vigorous shaking. |
| Crude Product is Dark, Oily, or Tarry | 1. Decomposition of the diazonium salt due to elevated temperatures.[2] 2. Formation of polymeric side products. | 1. Strictly maintain a temperature of 0-5 °C during diazotization.[3] 2. While difficult to avoid completely, these impurities must be removed by silica gel chromatography. A preliminary filtration through a plug of silica gel can remove the worst of the tar. |
| Product Contaminated with Copper Catalyst | 1. Inefficient removal of copper(I) salts during washing. | 1. Wash the organic layer thoroughly with saturated aqueous NH₄Cl or a pH 8 NH₄OH/NH₄Cl buffer.[5] The solution should turn blue, indicating complexation. Repeat until the aqueous layer is colorless. |
| Product Fails to Crystallize or Purify Easily | 1. Presence of impurities inhibiting crystal lattice formation.[10] 2. The compound may be a low-melting solid or an oil at room temperature.[9][10] | 1. The crude product requires further purification, typically by silica gel column chromatography.[10] 2. If the product is an oil after chromatography, purification can be confirmed by NMR and GC-MS. Kugelrohr distillation can be an alternative for thermally stable oils.[11] |
Experimental Protocols
Protocol 1: Illustrative Workup & Extraction Procedure (Post-Sandmeyer Reaction)
This protocol assumes the reaction was performed using an aniline precursor to form this compound.
-
Quenching: Once the reaction is deemed complete by TLC or GC analysis, carefully pour the reaction mixture into a beaker containing an equal volume of cold water or ice. Stir for 10-15 minutes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL for a 10g scale reaction).[4] Combine the organic layers.
-
Washing to Remove Impurities:
-
Copper Removal: Wash the combined organic layers with saturated aqueous ammonium chloride (2 x 50 mL) to remove residual copper salts.[5] The aqueous layer may turn blue.
-
Acid Wash (Optional): If unreacted aniline is suspected, wash with 1M HCl (1 x 50 mL). Caution: Only perform if the product is stable to acid.
-
Base Wash (Optional): To remove phenolic impurities, wash with 5% aqueous NaHCO₃ solution (1 x 50 mL).
-
Final Wash: Wash the organic layer with brine (1 x 50 mL) to facilitate the removal of water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] The solution is dry when the drying agent no longer clumps together.
-
Solvent Removal: Filter off the drying agent and wash it with a small amount of fresh extraction solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
The trifluoromethyl group can make compounds more lipophilic, often requiring less polar solvent systems for elution.[12][13]
-
TLC Analysis: Determine a suitable eluent system by running TLC plates of the crude product. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.[10]
-
Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the non-polar component of your eluent (e.g., hexanes).[12] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system (e.g., 5% ethyl acetate in hexanes). A gradient elution, where the polarity is gradually increased (e.g., from 5% to 15% ethyl acetate), can be effective for separating closely related impurities.[10]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Common Solvents for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Advantages | Disadvantages |
| Ethyl Acetate | 4.4 | 77.1 | Good solvency, low toxicity, easily removed.[4] | Partially miscible with water, can hydrolyze. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Excellent solvency, immiscible with water.[4] | Higher density than water, environmental concerns. |
| Diethyl Ether | 2.8 | 34.6 | Good solvency, low boiling point.[4] | Highly flammable and volatile, peroxide former. |
| Toluene | 2.4 | 110.6 | Good for aromatic compounds, forms azeotropes with water.[14] | High boiling point, health risks. |
| Hexanes | 0.1 | ~69 | Good for non-polar compounds, inexpensive.[4] | Poor solvent for polar compounds. |
Table 2: Typical Eluent Systems for Chromatography of Fluorinated Aromatics
| Eluent System | Typical Ratio (v/v) | Polarity | Comments |
| Hexane / Ethyl Acetate | 98:2 to 80:20 | Low to Medium | A standard, versatile system. The ratio is adjusted based on TLC.[12] |
| Petroleum Ether / Ethyl Acetate | 95:5 to 70:30 | Low to Medium | Similar to Hexane/EtOAc, often used interchangeably.[12] |
| Hexane / Dichloromethane | 50:50 to 0:100 | Medium | Good for separating less polar compounds where EtOAc is too strong. |
| Toluene / Hexane | 10:90 to 50:50 | Low | Can provide different selectivity for aromatic compounds. |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow from reaction completion to pure product.
Troubleshooting Logic: Low Product Yield
Caption: Decision tree for troubleshooting low product yield during workup.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. economysolutions.in [economysolutions.in]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. This compound | 261952-02-7 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Technical Support Center: Purification of Trifluoromethylated Organic Compounds
Welcome to the technical support center for the purification of trifluoromethylated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in trifluoromethylation reactions?
A1: Impurities in trifluoromethylation reactions are highly dependent on the chosen reagent and reaction conditions. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete conversion is a frequent source of impurities.
-
Reagent-Derived Byproducts: Each trifluoromethylating reagent generates characteristic byproducts. For instance, reactions with Ruppert-Prakash reagent (TMSCF₃) can produce silyl enol ethers, while those with Togni's or Umemoto's reagents can leave behind iodine- or sulfur-containing aromatic compounds.[1]
-
Side-Reaction Products: Depending on the substrate and conditions, side reactions such as hydrolysis, over-trifluoromethylation, or decomposition can occur.
-
Residual Catalyst: If a catalyst is used, trace amounts may remain in the crude product.
-
Solvents: Residual solvents from the reaction or workup are common impurities.
Q2: How can I effectively remove the trifluoromethyl anion (CF₃⁻) after a nucleophilic trifluoromethylation reaction?
A2: Quenching the reaction is a critical step to neutralize the reactive trifluoromethyl anion. A carefully chosen quenching protocol can prevent the formation of unwanted byproducts during workup. Common quenching agents include:
-
Protic Solvents: Methanol or water can protonate the CF₃⁻ anion to form the volatile trifluoromethane (fluoroform).
-
Aqueous Acid: Dilute aqueous acids like HCl or NH₄Cl are effective for neutralizing any remaining base and the trifluoromethide anion.[2]
A typical quenching procedure involves the slow addition of the quenching agent to the cooled reaction mixture with vigorous stirring.
Q3: My trifluoromethylated compound is unstable on silica gel. What are my purification options?
A3: The acidity of silica gel can sometimes lead to the decomposition of sensitive trifluoromethylated compounds.[3] If you observe streaking, the appearance of new spots, or low recovery during thin-layer chromatography (TLC) analysis, consider the following alternatives:
-
Deactivated Silica Gel: You can neutralize the acidic sites on silica gel by pre-treating it with a solution of a tertiary amine, such as triethylamine, in the eluent.[4]
-
Alternative Stationary Phases: Alumina (basic or neutral) or Florisil® can be effective alternatives for purifying acid-sensitive compounds.[3]
-
Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography using a C18 stationary phase is a powerful option.
-
Crystallization: If your compound is a solid, recrystallization is an excellent method for purification that avoids contact with silica gel.[5][6][7]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your trifluoromethylated compounds.
Issue 1: Difficulty in Separating Product from Non-polar Impurities by Column Chromatography
Question: I am having trouble separating my desired trifluoromethylated product from non-polar impurities, such as unreacted starting material or byproducts from the trifluoromethylating reagent, using silica gel chromatography. The spots are very close on the TLC plate.
Answer:
This is a common challenge, especially when the polarity difference between your product and the impurities is small. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for separating non-polar impurities.
Detailed Steps:
-
Optimize the TLC Solvent System:
-
Systematic Screening: Perform a thorough screen of solvent systems.[8] Start with a standard eluent like ethyl acetate/hexanes and systematically vary the ratio. If separation is still poor, try different solvent combinations. For example, dichloromethane/hexanes or acetone/hexanes can sometimes provide different selectivity.[3]
-
Low Polarity Eluents: For very non-polar compounds, you may need to use very non-polar solvent systems, such as a small percentage of ether or dichloromethane in hexanes.
-
-
Consider a Different Stationary Phase:
-
If optimizing the mobile phase on silica is unsuccessful, a change in the stationary phase might be necessary. Alumina can sometimes offer different selectivity for non-polar compounds.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[5][6][7] A systematic solvent screen is crucial for finding the ideal recrystallization solvent.[6]
-
Preparative HPLC or SFC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide superior resolution.[8]
-
Extractive Workup: A well-designed liquid-liquid extraction can sometimes remove impurities with significantly different polarities before chromatography.
-
Issue 2: Product Degradation During Purification
Question: My product seems to be decomposing during column chromatography. I see new spots on the TLC of my collected fractions that were not in the crude mixture.
Answer:
Product degradation on silica gel is a known issue for certain classes of compounds, including some trifluoromethylated molecules.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for product degradation during purification.
Detailed Steps:
-
Confirm Instability: Before proceeding, confirm that your compound is indeed unstable on silica gel. This can be done using a 2D TLC experiment. Spot your crude mixture on a TLC plate, run it in a suitable eluent, then turn the plate 90 degrees and run it again in the same eluent. If your compound is unstable, you will see new spots that are not on the diagonal.
-
Deactivate the Silica Gel: As mentioned in the FAQs, adding a small amount of triethylamine (1-3%) to your eluent can neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.[4]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, switch to a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[3]
-
Employ a Non-Chromatographic Method: If your compound is unstable on all available stationary phases, you will need to use a non-chromatographic purification technique such as recrystallization (for solids) or distillation (for volatile liquids).
Experimental Protocols
Protocol 1: General Procedure for Quenching a Nucleophilic Trifluoromethylation Reaction
This protocol provides a general guideline for quenching a reaction where a nucleophilic trifluoromethylating reagent, such as Ruppert-Prakash reagent, was used.
Materials:
-
Reaction mixture containing the trifluoromethylated product and excess trifluoromethyl anion.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the saturated aqueous NH₄Cl solution dropwise with vigorous stirring. Monitor for any gas evolution.
-
Allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.
-
Transfer the mixture to a separatory funnel and add the organic extraction solvent.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can then be purified by column chromatography, recrystallization, or distillation.[2]
Protocol 2: Purification of a Trifluoromethylated Alcohol by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of a trifluoromethylated alcohol, a common product of nucleophilic trifluoromethylation of carbonyl compounds.
Materials:
-
Crude trifluoromethylated alcohol.
-
Silica gel (230-400 mesh).
-
A suitable solvent system (e.g., ethyl acetate/hexanes).
-
Glass column, collection tubes, and other standard chromatography equipment.
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for the separation by TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf for the desired product is typically between 0.2 and 0.4.[8]
-
Column Packing: Prepare a silica gel column using the chosen eluent. Ensure the silica bed is well-packed and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified trifluoromethylated alcohol.
Data Summary
While specific quantitative data on impurity removal is highly substrate-dependent and often not published in a comparative format, the following table provides a qualitative comparison of common purification techniques for trifluoromethylated compounds.
| Purification Technique | Common Impurities Removed | Advantages | Disadvantages |
| Column Chromatography | Unreacted starting materials, reagent byproducts, side-reaction products. | High resolving power, applicable to a wide range of compounds. | Can be time-consuming, potential for product degradation on the stationary phase.[3] |
| Recrystallization | Small amounts of impurities with different solubility profiles. | Can yield very pure crystalline material, scalable. | Only applicable to solids, can have lower yields if the product is somewhat soluble in the cold solvent.[6][7] |
| Extractive Workup | Impurities with significantly different polarity (e.g., salts, highly polar or non-polar byproducts). | Quick and easy for initial cleanup, removes bulk impurities. | Not effective for separating compounds with similar polarities. |
| Distillation | Non-volatile impurities from a volatile product. | Effective for purifying liquids with different boiling points. | Requires the compound to be thermally stable, not suitable for non-volatile compounds. |
Visualization of Impurities by TLC
Visualizing spots on a TLC plate is crucial for assessing the purity of your fractions. Many trifluoromethylated compounds are UV active and can be visualized under a UV lamp (254 nm).[9] For compounds that are not UV active, or to visualize a broader range of impurities, various staining methods can be employed.
Common TLC Stains:
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized (e.g., alcohols, alkenes).[10]
-
p-Anisaldehyde: A versatile stain that reacts with many functional groups to give colored spots upon heating.[10]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as yellow-brown spots.[11]
TLC Staining Workflow:
Caption: General workflow for visualizing spots on a TLC plate.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Biophysics Group Lab Protocols -- Image Data Procedures [bigbro.biophys.cornell.edu]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the NMR Data of 2-Methyl-3-(trifluoromethyl)benzonitrile and Its Isomers
This guide presents a compilation of reported ¹H and ¹³C NMR data for key isomers, including 2-(Trifluoromethyl)benzonitrile, 3-(Trifluoromethyl)benzonitrile, 4-(Trifluoromethyl)benzonitrile, and 2-Methylbenzonitrile. These comparisons will aid researchers in predicting the spectral features of the title compound and in the characterization of related structures.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for selected isomers of 2-Methyl-3-(trifluoromethyl)benzonitrile. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) and Multiplicity | Coupling Constant (J) in Hz |
| 2-(Trifluoromethyl)benzonitrile | CDCl₃ | 7.86-7.68 (m, 4H) | - |
| 3-(Trifluoromethyl)benzonitrile | - | Data not fully available | - |
| 4-(Trifluoromethyl)benzonitrile | CDCl₃ | 7.81 (d, 2H), 7.76 (d, 2H) | 8.0 |
| 2-Methylbenzonitrile | CDCl₃ | 7.56 (d, 1H), 7.47 (t, 1H), 7.27 (t, 1H), 2.53 (s, 3H) | 8.0 |
| 3-(2,2,2-Trifluoroethyl)benzonitrile | CDCl₃ | 7.47-7.66 (m, 4H), 3.43 (q, 2H) | 10.8 |
Table 2: ¹³C NMR Spectral Data of Comparative Compounds
| Compound | Solvent | Chemical Shift (δ) |
| 2-(Trifluoromethyl)benzonitrile | CDCl₃ | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J=3 Hz), 122.5 (q, J=272 Hz), 115.6, 110.2 |
| 3-(Trifluoromethyl)benzonitrile | - | Data not fully available |
| 4-(Trifluoromethyl)benzonitrile | CDCl₃ | 134.7 (q, J=33 Hz), 132.8, 126.3, 123.2 (q, J=272 Hz), 117.5, 116.2 |
| 2-Methylbenzonitrile | CDCl₃ | 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.4, 20.2 |
| 3-(2,2,2-Trifluoroethyl)benzonitrile | CDCl₃ | 134.6, 133.6, 131.8, 125.2 (q, J=275.5 Hz), 118.2, 113.0, 39.7 (q, J=30.4 Hz) |
Predicted Spectral Features of this compound
Based on the analysis of its isomers, the following spectral characteristics can be anticipated for this compound:
-
¹H NMR: The aromatic region would likely display three distinct signals for the protons at positions 4, 5, and 6. The methyl group would appear as a singlet, likely in the range of 2.5-2.7 ppm. The coupling patterns of the aromatic protons would provide information about their relative positions.
-
¹³C NMR: The spectrum would show signals for the nine carbon atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to (C3) and may also introduce smaller couplings to adjacent carbons. The nitrile carbon will appear in the characteristic region around 115-120 ppm. The methyl carbon signal would be expected around 20 ppm.
Experimental Protocol for NMR Data Acquisition
The following provides a general methodology for acquiring high-quality NMR spectra for small organic molecules like this compound and its analogs.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other solvents like acetone-d₆, DMSO-d₆, or benzene-d₆ can be used depending on the sample's solubility.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean and dry NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The spectrometer's deuterium lock system is used to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Number of Scans: Typically 8 to 16 scans are adequate for a sample of sufficient concentration.
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for full relaxation of the protons.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
-
Integration and Multiplicity Analysis: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. The splitting patterns (multiplicities) and coupling constants are analyzed to deduce the connectivity of the atoms.
Molecular Structure and Key Correlations
The following diagram illustrates the chemical structure of this compound. Understanding the connectivity is crucial for interpreting NMR spectra.
Figure 1. Chemical structure of this compound.
Interpreting the 1H NMR Spectrum of 2-Methyl-3-(trifluoromethyl)benzonitrile: A Comparative Guide
For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains a cornerstone technique for determining molecular structure. This guide provides a detailed interpretation of the 1H NMR spectrum of 2-Methyl-3-(trifluoromethyl)benzonitrile, comparing it with structurally related alternatives to understand the influence of substituents on the chemical shifts and coupling patterns of the aromatic protons.
Predicted 1H NMR Spectrum of this compound
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl group and the three aromatic protons. The substitution pattern on the benzene ring breaks its symmetry, rendering all three aromatic protons chemically non-equivalent.
-
Methyl Protons (H-CH₃): A singlet is anticipated for the methyl protons, likely appearing in the upfield region of the aromatic spectrum, around 2.5-2.7 ppm. This chemical shift is influenced by the deshielding effect of the aromatic ring.
-
Aromatic Protons (H-4, H-5, H-6): The three protons on the aromatic ring will appear as distinct multiplets in the downfield region (typically 7.0-8.0 ppm). Their chemical shifts are governed by the electronic effects of the three substituents: the electron-donating methyl group (-CH₃), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the electron-withdrawing and anisotropic cyano group (-CN).
-
The -CN group is a meta-director and deshields protons in the ortho and para positions.
-
The -CF₃ group is a strong deactivating meta-director, causing significant downfield shifts for ortho and para protons.
-
The -CH₃ group is an activating ortho, para-director and shields these positions, causing an upfield shift.
-
Based on these effects, the proton at position 6 (H-6), being ortho to the methyl group, is expected to be the most shielded (furthest upfield) of the aromatic protons. The proton at position 4 (H-4), situated between the two electron-withdrawing groups, is likely to be the most deshielded (furthest downfield). The H-5 proton will reside at an intermediate chemical shift. The coupling between these adjacent protons will result in complex splitting patterns (doublets of doublets or triplets of doublets).
Comparative Spectral Analysis
To substantiate the interpretation, a comparison with the 1H NMR spectra of simpler, related molecules is invaluable. The following table summarizes the experimental data for key comparators.
| Compound | Aromatic Protons Chemical Shifts (ppm) and Multiplicity | Methyl Protons Chemical Shift (ppm) and Multiplicity |
| 2-Methylbenzonitrile | 7.27 (t, 1H), 7.31 (t, 1H), 7.48 (t, 1H), 7.57 (t, 1H) | 2.53 (s, 3H) |
| 2-(Trifluoromethyl)benzonitrile | 7.86-7.68 (m, 4H) | N/A |
| 3-(Trifluoromethyl)benzonitrile | 7.50-7.80 (m, 4H) | N/A |
| 4-(Trifluoromethyl)benzonitrile | 7.81 (d, J = 8.0 Hz, 2H), 7.76 (d, J = 8.0 Hz, 2H) | N/A |
Data sourced from various chemical suppliers and spectral databases.
This comparative data highlights the influence of each substituent. The multiplet in the 7.86-7.68 ppm range for 2-(trifluoromethyl)benzonitrile[1] and the similar range for 3-(trifluoromethyl)benzonitrile indicates the strong deshielding effect of the -CF₃ and -CN groups. In 2-methylbenzonitrile, the aromatic protons appear further upfield due to the shielding effect of the methyl group.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a typical methodology for acquiring a 1H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should dissolve the sample well without having overlapping signals in the region of interest.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm as a reference point.[3]
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument.[1]
-
The prepared NMR tube is placed in the spectrometer's probe.
-
The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable field during the experiment.
-
The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, well-resolved peaks.
-
A standard pulse-acquire sequence is used to obtain the 1H NMR spectrum.[4]
-
Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative measurements, a longer relaxation delay is necessary to ensure complete relaxation of all protons.
3. Data Processing:
-
The acquired free induction decay (FID) is processed by applying a Fourier transform to convert the time-domain data into a frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shifts of the peaks are referenced to the TMS signal at 0.00 ppm.
-
The integrals of the signals are calculated to determine the relative ratios of the protons in the molecule.
Visualizing Substituent Effects
The following diagram illustrates the logical relationship of the substituents on the benzene ring and their expected influence on the chemical shifts of the aromatic protons in this compound.
Caption: Substituent effects on proton chemical shifts.
References
Comparative Analysis of 13C NMR Chemical Shifts for 2-Methyl-3-(trifluoromethyl)benzonitrile and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Understanding Substituent Effects on the 13C NMR Spectrum of a Key Benzonitrile Derivative.
This guide provides a comparative analysis of the ¹³C NMR chemical shifts for 2-Methyl-3-(trifluoromethyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages experimental data from structurally analogous compounds and predicted values to offer a comprehensive understanding of the electronic environment of its carbon atoms. The analysis focuses on the influence of the methyl and trifluoromethyl substituents on the benzonitrile core.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for benzonitrile, 2-methylbenzonitrile, 2-(trifluoromethyl)benzonitrile, and 3-(trifluoromethyl)benzonitrile, alongside predicted values for the target compound, this compound. All shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | Benzonitrile[1][2] | 2-Methylbenzonitrile[3] | 2-(Trifluoromethyl)benzonitrile[4] | 3-(Trifluoromethyl)benzonitrile[5] | This compound (Predicted) |
| C1 | 112.2 | 112.4 | 110.2 | 113.8 | ~111-114 |
| C2 | 132.6 | 141.6 | 132.7 | 127.3 (q) | ~139-142 |
| C3 | 128.9 | 132.2 | 134.8 | 131.7 (q) | ~130-133 (q) |
| C4 | 132.0 | 130.0 | 133.1 | 135.5 | ~134-137 |
| C5 | 128.9 | 126.0 | 126.8 (q) | 129.8 | ~128-131 |
| C6 | 132.6 | 132.4 | 132.4 | 130.2 | ~133-136 |
| CN | 118.6 | 117.9 | 115.6 | 117.4 | ~116-118 |
| CH₃ | - | 20.2 | - | - | ~18-21 |
| CF₃ | - | - | 122.5 (q) | 123.4 (q) | ~121-124 (q) |
Note: Predicted values are estimations based on additive substituent effects and may vary from experimental data. The "q" denotes a quartet splitting pattern due to coupling with fluorine atoms.
Experimental Protocols
The acquisition of ¹³C NMR spectra for small organic molecules like substituted benzonitriles follows a standardized protocol. Below is a typical methodology that would be employed.
Sample Preparation:
-
Dissolution: Approximately 10-50 mg of the solid compound or 20-100 µL of the liquid is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to avoid interfering signals.[6][7]
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and its ¹³C signal is defined as 0.0 ppm, providing a reference point for the chemical shifts of the sample.[6]
-
Filtration and Transfer: The resulting solution is filtered through a small plug of glass wool or a syringe filter into a 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
-
Tuning and Shimming: The probe is tuned to the ¹³C frequency, and the magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay (D1) of 1-5 seconds is set between pulses to allow for the full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Spectral Width: The spectral width is set to encompass the expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.[8]
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.
-
Peak Picking: The chemical shifts of the individual peaks are identified and tabulated.
Substituent Effects on ¹³C NMR Chemical Shifts
The chemical shifts observed in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the methyl (-CH₃), trifluoromethyl (-CF₃), and cyano (-CN) groups on the benzene ring. The following diagram illustrates the interplay of these effects.
Caption: Logical diagram of substituent effects on the ¹³C NMR chemical shifts of the benzonitrile core.
This guide serves as a valuable resource for researchers working with substituted benzonitriles, providing both a framework for interpreting ¹³C NMR data and a detailed protocol for its acquisition. The comparative data and the analysis of substituent effects will aid in the structural elucidation and characterization of novel compounds in drug discovery and materials science.
References
- 1. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR spectrum [chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Navigating the Fluorine Landscape: A Comparative Guide to the 19F NMR Analysis of 2-Methyl-3-(trifluoromethyl)benzonitrile and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated molecules is paramount. This guide provides a comparative analysis of the 19F Nuclear Magnetic Resonance (NMR) properties of 2-Methyl-3-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry, alongside commercially available structural isomers and analogues. By presenting available experimental data and detailed analytical protocols, this document serves as a practical resource for compound identification, purity assessment, and structural elucidation.
The unique properties of the fluorine-19 nucleus, including its 100% natural abundance and high gyromagnetic ratio, make 19F NMR a highly sensitive and informative analytical technique.[1] The wide chemical shift dispersion of 19F NMR minimizes signal overlap, facilitating the unambiguous identification of different fluorine environments within a molecule.[2] This guide leverages these advantages to offer a clear comparison of this compound with its alternatives.
Performance Comparison: 19F NMR Parameters
| Compound | Structure | 19F Chemical Shift (δ) in ppm (Solvent) | Coupling Constants (J) in Hz | Spin-Lattice (T1) & Spin-Spin (T2) Relaxation Times |
| This compound | ~ -62.5 (Estimated in CDCl3) | Not available | Not available | |
| 4-Methyl-3-(trifluoromethyl)benzonitrile | Not available | Not available | Not available | |
| 2-Chloro-3-(trifluoromethyl)benzonitrile | Not available | Not available | Not available | |
| 2-Methoxy-3-(trifluoromethyl)benzonitrile | Not available | Not available | Not available | |
| 1-Methyl-3-(trifluoromethyl)benzene | -62.73 (CDCl3)[3] | Singlet | Typically 1-5 s (T1) and <1 s (T2) for aryl -CF3 groups | |
| 2-(Trifluoromethyl)benzonitrile | -62.05 (CDCl3)[3] | Singlet | Typically 1-5 s (T1) and <1 s (T2) for aryl -CF3 groups |
Note on the Estimated Chemical Shift: The estimated 19F chemical shift for this compound is based on the experimental values of 1-methyl-3-(trifluoromethyl)benzene (-62.73 ppm) and 2-(trifluoromethyl)benzonitrile (-62.05 ppm).[3] The electron-donating methyl group and the electron-withdrawing cyano group have opposing effects on the shielding of the trifluoromethyl group, leading to an estimated value between these two reference compounds.
Experimental Protocols for 19F NMR Analysis
Acquiring high-quality 19F NMR data requires careful attention to the experimental setup. The following protocol outlines a standard procedure for the analysis of small molecules like this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Prepare a solution with a concentration of approximately 10-50 mM.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Common standards for 19F NMR include trifluorotoluene (C6H5CF3, δ ≈ -63.7 ppm) or hexafluorobenzene (C6F6, δ ≈ -164.9 ppm).[5]
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Tuning and Matching: Tune and match the NMR probe to the 19F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient.
-
Acquisition Time (at): 1-2 seconds.
-
Relaxation Delay (d1): 5 times the estimated T1 of the trifluoromethyl group (e.g., 5-10 seconds) to ensure full relaxation and accurate integration.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Spectral Width (sw): A spectral width of at least 200 ppm, centered around the expected chemical shift region of the -CF3 group (e.g., -50 to -70 ppm), is recommended to avoid signal folding.
-
Proton Decoupling: While not always necessary for -CF3 groups, broadband proton decoupling can be applied to remove any potential long-range couplings and improve signal-to-noise.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard.
-
Integration: Integrate the signal to determine the relative abundance of the fluorine-containing species.
Visualizing the Analysis and Molecular Relationships
To further clarify the experimental process and the structural context of the compared molecules, the following diagrams are provided.
Figure 1. Workflow for 19F NMR Analysis.
Figure 2. Structural Relationships of Compared Compounds.
References
Comparative Analysis of Mass Spectrometry Fragmentation and Alternative Analytical Techniques for 2-Methyl-3-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 2-Methyl-3-(trifluoromethyl)benzonitrile. Due to the absence of publicly available experimental mass spectrometry data for this specific compound, this guide leverages data from structurally similar molecules to predict its fragmentation behavior. We also offer a comparative overview of alternative analytical techniques for its characterization and provide a general experimental protocol for mass spectrometry analysis.
Mass Spectrometry Fragmentation Pattern of this compound: A Predictive Analysis
An experimental mass spectrum for this compound is not available in public databases. Therefore, the following fragmentation pattern is predicted based on the known fragmentation of related aromatic, trifluoromethyl, and nitrile-containing compounds. The analysis of isomers and structurally similar molecules allows for an educated prediction of the fragmentation pathways.
Predicted Fragmentation Pathways:
The electron ionization (EI) mass spectrum of this compound (m/z = 185.15) is expected to show a prominent molecular ion peak (M• ⁺). The primary fragmentation pathways are likely to involve the loss of the trifluoromethyl group, the methyl group, and rearrangements involving the nitrile group.
-
Loss of a Fluorine Radical (•F): A common fragmentation pathway for trifluoromethyl-substituted aromatic compounds is the loss of a fluorine radical, leading to the formation of a difluoromethyl-substituted cation.
-
M• ⁺ (m/z 185) -> [M - F]⁺ (m/z 166)
-
-
Loss of the Trifluoromethyl Radical (•CF₃): The cleavage of the C-CF₃ bond is another expected fragmentation, resulting in a methylbenzonitrile cation.
-
M• ⁺ (m/z 185) -> [M - CF₃]⁺ (m/z 116)
-
-
Loss of a Hydrogen Radical (•H): Loss of a hydrogen radical from the methyl group can lead to the formation of a stable tropylium-like ion.
-
M• ⁺ (m/z 185) -> [M - H]⁺ (m/z 184)
-
-
Loss of the Methyl Radical (•CH₃): Cleavage of the C-CH₃ bond would result in a trifluoromethylbenzonitrile cation.
-
M• ⁺ (m/z 185) -> [M - CH₃]⁺ (m/z 170)
-
-
Loss of HCN: A characteristic fragmentation of benzonitrile and its derivatives is the loss of a neutral hydrogen cyanide molecule.
-
[M - H]⁺ (m/z 184) -> [M - H - HCN]⁺ (m/z 157)
-
Proposed Fragmentation Pathway Diagram:
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Comparison with Other Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation of a compound, a comprehensive characterization often requires a combination of analytical techniques.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography (e.g., GC-MS). | Isomers may have similar fragmentation patterns. Can be destructive to the sample. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F). | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, requires larger sample amounts, and complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecules, causing vibrations of chemical bonds. | Identification of functional groups present in the molecule (e.g., C≡N, C-F, C-H). | Fast, non-destructive, and provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Purity of the sample, retention time for identification (when compared to a standard). | Excellent separation efficiency for volatile compounds, can be coupled with MS for definitive identification. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
This protocol outlines a general procedure for the analysis of a substituted benzonitrile using GC-MS with electron ionization.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of 100-1000 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter if any particulate matter is present.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
The acquired mass spectra are processed using the instrument's software.
-
The total ion chromatogram (TIC) is used to identify the peak corresponding to this compound.
-
The mass spectrum of the peak is extracted and analyzed for the molecular ion and fragment ions.
-
The fragmentation pattern is compared with spectral libraries (if available for similar compounds) and interpreted based on known fragmentation rules.
Workflow for Analytical Characterization:
Caption: General workflow for the analytical characterization of this compound.
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Substituted Benzonitriles
For researchers, scientists, and drug development professionals, the accurate and precise analysis of substituted benzonitriles is crucial. These compounds are pivotal intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The choice of analytical methodology directly impacts the ability to ensure purity, identify impurities, and quantify these compounds effectively. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of substituted benzonitriles, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, celebrated for its versatility in separating a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] The technique utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase, separating components based on their differential interactions with both phases.[1] For substituted benzonitriles, their aromatic nature typically allows for strong ultraviolet (UV) absorbance, making HPLC with UV detection a robust and widely accessible analytical approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, ideal for the analysis of volatile and thermally stable compounds.[1] In GC-MS, the sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. The separated components are then identified and quantified by a mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of ionized fragments.[1] While some substituted benzonitriles are amenable to direct GC-MS analysis, others, particularly those with polar functional groups, may require derivatization to enhance their volatility.
Experimental Workflow for Analysis
The general workflow for analyzing substituted benzonitriles by either HPLC or GC-MS involves several key steps from sample preparation to data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are typical experimental protocols for the analysis of substituted benzonitriles using HPLC-UV and GC-MS.
HPLC-UV Method Protocol
This protocol is designed for the purity assessment and quantification of a range of substituted benzonitriles.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is often employed for separating multiple components.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
A typical gradient might be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, or the wavelength of maximum absorbance for the specific benzonitrile derivative.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the substituted benzonitrile standard or sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent to achieve a concentration of 100 µg/mL.
-
Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
GC-MS Method Protocol
This protocol is suitable for the analysis of volatile substituted benzonitriles or those that can be made volatile through derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Acquisition Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying target compounds.
-
-
Sample Preparation:
-
Dissolve the substituted benzonitrile sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions for the calibration curve.
-
If derivatization is necessary (e.g., for compounds with active hydrogens like hydroxyl or amine groups), a silylation agent (e.g., BSTFA with 1% TMCS) can be used. The sample is typically heated with the derivatizing agent before injection.
-
Performance Comparison
The choice between HPLC and GC-MS often depends on the specific analytical requirements, including sensitivity, selectivity, and the nature of the analyte and potential impurities. The following tables summarize the performance characteristics for the analysis of representative substituted benzonitriles.
Table 1: Performance Comparison for 4-Hydroxybenzonitrile [2]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | 13.5 ng/mL | Low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 2 µg/mL | ng/mL range |
| Accuracy (% Recovery) | >99% | Typically 80-120% |
| Precision (%RSD) | <1% | <15% |
Table 2: Hypothetical Performance Comparison for 4-(Aminomethyl)-3-methylbenzonitrile [1]
| Parameter | HPLC-UV | GC-MS |
| Selectivity | High for non-volatile impurities | High for volatile impurities; excellent for isomer separation |
| Sensitivity | Good (ng range) | Excellent (pg range) |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Sample Preparation | Simple dissolution | May require derivatization |
| Compound Identification | Based on retention time and UV spectrum | Definitive identification via mass spectrum |
Logical Comparison of Techniques
A logical comparison highlights the key decision-making factors when choosing between HPLC and GC-MS for the analysis of substituted benzonitriles.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of substituted benzonitriles, each with distinct advantages.
-
HPLC-UV is often the preferred method for routine quality control and purity assessment due to its robustness, ease of sample preparation for a wide range of substituted benzonitriles (including non-volatile and thermally labile ones), and high precision in quantification.[1]
-
GC-MS excels in the identification of unknown volatile or semi-volatile impurities due to the definitive structural information provided by the mass spectrometer.[1] It offers superior sensitivity, making it ideal for trace-level analysis. However, the requirement for volatility may necessitate derivatization for certain substituted benzonitriles, adding a step to the sample preparation process.
Ultimately, a comprehensive analytical strategy for substituted benzonitriles may benefit from the complementary use of both techniques. HPLC can be employed for routine purity checks and quantification, while GC-MS can be utilized for a more in-depth characterization of the impurity profile, particularly during process development and troubleshooting.[1] The selection of the primary technique should be guided by the specific properties of the analyte, the nature of potential impurities, and the overall objectives of the analysis.
References
A Comparative Analysis of the Reactivity of 2-Methyl-3-(trifluoromethyl)benzonitrile and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Methyl-3-(trifluoromethyl)benzonitrile and its constitutional isomers. The interplay of the electron-donating methyl group (-CH₃) and the strongly electron-withdrawing trifluoromethyl group (-CF₃) at various positions on the benzonitrile ring dictates the reactivity of these compounds in key chemical transformations. This analysis is supported by established principles of physical organic chemistry and provides detailed experimental protocols for representative reactions.
Executive Summary
The reactivity of the benzonitrile core is fundamentally influenced by the electronic properties of its substituents. The nitrile group (-CN) is a deactivating, meta-directing group in electrophilic aromatic substitution and an activating group for nucleophilic attack on the nitrile carbon and the aromatic ring. The methyl group is a weak activating, ortho-, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The relative positioning of these three groups in the isomers of methyl-trifluoromethyl-benzonitrile leads to significant differences in their reactivity profiles, particularly in hydrolysis and nucleophilic aromatic substitution reactions.
Data Presentation: Predicted Reactivity Comparison
Table 1: Hammett Substituent Constants (σ) for Methyl and Trifluoromethyl Groups [2][3]
| Substituent | σ_meta_ | σ_para_ |
| -CH₃ | -0.07 | -0.17 |
| -CF₃ | 0.43 | 0.54 |
Note: Hammett constants for ortho substituents are generally not used due to the inclusion of steric effects.[1][4]
Based on these values and general principles of organic chemistry, we can predict the relative rates of two key reaction types: hydrolysis of the nitrile group and nucleophilic aromatic substitution (SₙAr) on the aromatic ring (assuming a suitable leaving group is present).
Table 2: Predicted Relative Reactivity of this compound and Its Isomers
| Isomer | Predicted Relative Rate of Hydrolysis | Predicted Relative Rate of Nucleophilic Aromatic Substitution (SₙAr) | Rationale |
| This compound | Moderate | Moderate | The electron-withdrawing -CF₃ group in the meta position to the nitrile will increase its electrophilicity, accelerating hydrolysis. The ortho -CH₃ group may provide some steric hindrance. For SₙAr, the ring is activated by the -CF₃ group, but the -CH₃ group is deactivating. |
| 2-Methyl-4-(trifluoromethyl)benzonitrile | High | High | The powerful electron-withdrawing -CF₃ group is para to the nitrile, strongly increasing its electrophilicity and activating the ring for nucleophilic attack. The ortho -CH₃ group has a lesser electronic impact. |
| 2-Methyl-5-(trifluoromethyl)benzonitrile | Moderate-High | Moderate-High | The -CF₃ group is meta to the nitrile, enhancing its reactivity. The ortho -CH₃ group has a smaller opposing effect. The ring is activated for SₙAr. |
| 2-Methyl-6-(trifluoromethyl)benzonitrile | Low | Low | Significant steric hindrance from both ortho substituents (-CH₃ and -CF₃) would likely retard the approach of a nucleophile to the nitrile carbon and the aromatic ring. |
| 3-Methyl-2-(trifluoromethyl)benzonitrile | Moderate | Moderate | The ortho -CF₃ group strongly activates the nitrile and the ring, but the meta -CH₃ group has a slight deactivating effect on SₙAr. Steric hindrance from the ortho -CF₃ is a factor. |
| 3-Methyl-4-(trifluoromethyl)benzonitrile | High | High | The para -CF₃ group strongly activates the nitrile and the ring. The meta -CH₃ has a minor electronic effect. |
| 3-Methyl-5-(trifluoromethyl)benzonitrile | Moderate-High | Moderate-High | Both substituents are meta to the nitrile. The -CF₃ group's electron-withdrawing effect will dominate, increasing reactivity. |
| 4-Methyl-2-(trifluoromethyl)benzonitrile | Moderate | Moderate | The ortho -CF₃ group activates the nitrile and the ring, while the para -CH₃ group has a deactivating effect on SₙAr. |
| 4-Methyl-3-(trifluoromethyl)benzonitrile | Moderate-High | Moderate-High | The meta -CF₃ group activates the nitrile and the ring. The para -CH₃ group has a deactivating effect on SₙAr. |
Experimental Protocols
Detailed methodologies for assessing the reactivity of these isomers in key reactions are provided below.
Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile Isomers
This protocol outlines a general procedure for the hydrolysis of benzonitrile derivatives to their corresponding benzoic acids, allowing for a comparative study of reaction rates.[5][6]
Materials:
-
Substituted benzonitrile isomer (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a precisely weighed amount of the benzonitrile isomer (e.g., 1.0 mmol).
-
Acid Addition: Carefully add a defined volume of a standardized sulfuric acid solution (e.g., 10 M) to the flask.
-
Reaction Conditions: Heat the mixture to a constant temperature (e.g., 80°C) with vigorous stirring.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of deionized water.
-
Analysis: Analyze the concentration of the remaining benzonitrile and the formed benzoic acid using a suitable analytical technique. UV-Vis spectrophotometry can be used by monitoring the disappearance of the benzonitrile absorbance peak or the appearance of the benzoic acid peak. Alternatively, HPLC provides a more robust method for separating and quantifying the reactant and product.
-
Data Analysis: Determine the rate constant for the hydrolysis of each isomer by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.
Protocol 2: Nucleophilic Aromatic Substitution (SₙAr) on a Halogenated Benzonitrile Isomer
This protocol describes a general method for comparing the reactivity of halogenated methyl-(trifluoromethyl)benzonitrile isomers towards a common nucleophile. For this example, we will assume a chloro-substituted isomer.[7][8]
Materials:
-
Chloro-substituted methyl-(trifluoromethyl)benzonitrile isomer (e.g., 4-Chloro-2-methyl-3-(trifluoromethyl)benzonitrile)
-
Nucleophile (e.g., Sodium methoxide, NaN₃, or an amine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Heating mantle or oil bath
-
Gas Chromatography (GC) or HPLC system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chloro-substituted benzonitrile isomer (e.g., 1.0 mmol) and the chosen anhydrous solvent.
-
Nucleophile Addition: Add the nucleophile (e.g., 1.2 mmol of sodium methoxide) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60°C) and maintain it for the duration of the experiment.
-
Monitoring the Reaction: Periodically take aliquots from the reaction mixture and quench them by adding a suitable reagent (e.g., a dilute acid for the methoxide reaction).
-
Analysis: Analyze the composition of the quenched aliquots by GC or HPLC to determine the extent of the reaction by measuring the disappearance of the starting material and the appearance of the substitution product.
-
Data Analysis: Calculate the reaction rate for each isomer by plotting the concentration of the starting material against time.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the underlying mechanistic pathways.
Caption: Experimental workflow for the acid-catalyzed hydrolysis of benzonitrile isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. web.viu.ca [web.viu.ca]
- 3. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to Benzonitrile Synthesis: An Analysis of Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Benzonitrile, an aromatic organic compound with the formula C₆H₅CN, is a pivotal precursor and solvent in the synthesis of a multitude of derivatives. Its utility spans the production of resins, pharmaceuticals, and agrochemicals, making the selection of an optimal synthesis route a critical decision in chemical manufacturing and research. This guide provides an objective comparison of the primary synthesis routes to benzonitrile, supported by experimental data to inform methodology selection based on factors such as yield, reaction conditions, and scalability.
Comparative Yield Analysis of Benzonitrile Synthesis Routes
The efficiency of benzonitrile synthesis is highly dependent on the chosen pathway. The following table summarizes quantitative data from various prominent methods, offering a clear comparison of their performance.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Reported Yield (%) | Reference(s) |
| Ammoxidation | Toluene, Ammonia, Oxygen | Vanadium & Molybdenum Oxides (e.g., V₂O₅/TiO₂) | 400–450 °C, Gas Phase | Up to 91.2% | [1] |
| Dehydration of Benzamide | Benzamide | Phosphorus Pentoxide (P₂O₅) | Microwave, 1-2.5 min | 90% | [2][3][4] |
| Benzamide | Ammonium Sulfamate | 190-200 °C | 66-90% | [5] | |
| Sandmeyer Reaction | Aniline | NaNO₂, HCl, CuCN | 0–5 °C (Diazotization) | 52-93% (Substituted) | [6] |
| Rosenmund-von Braun | Bromobenzene | Copper(I) Cyanide (CuCN) | High Temperature (up to 200°C), Polar Solvent | Variable | [7] |
| Aryl Bromide | CuCN, L-proline | 120 °C, DMF | ~81% | [8] | |
| From Benzaldehyde | Benzaldehyde, NH₂OH·HCl | Fe₃O₄-CTAB NPs, DMF | 80–90 °C, 1 h | 97% | [9] |
| Benzaldehyde, Hydroxylamine Ionic Liquid | Ionic Liquid | 120 °C, 2 h | 100% | [9][10] | |
| From Benzoic Acid | Benzoic Acid, Ammonia | Molybdenum Oxide | 225–245 °C, Liquid Phase | 96.4% | [11] |
Key Synthesis Pathways and Methodologies
The selection of a synthetic route is often a trade-off between yield, cost, safety, and environmental impact. Below are detailed descriptions and diagrams of the most common methods.
Ammoxidation of Toluene
This is the dominant industrial method for benzonitrile production.[12] It involves the vapor-phase reaction of toluene with ammonia and oxygen over a metal oxide catalyst at high temperatures.[13] While it offers high yields, the process requires significant energy input and specialized equipment. The reaction is a partial oxidation where byproducts can be generated, though the feedstocks are simple and cost-effective.[13]
Caption: Industrial ammoxidation of toluene to benzonitrile.
Dehydration of Benzamide
A versatile and common laboratory-scale synthesis involves the removal of a water molecule from benzamide.[3] This can be achieved using various dehydrating agents. Modern techniques, such as microwave-assisted synthesis with phosphorus pentoxide, offer rapid reaction times and high yields under solvent-free conditions.[3][4]
Caption: Dehydration of benzamide to synthesize benzonitrile.
Sandmeyer Reaction
The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl nitrile.[6][14][15] The process involves two main stages: the diazotization of aniline at low temperatures to form a diazonium salt, followed by a copper(I) cyanide-catalyzed cyanation.[14][16] Yields can be variable, and the instability of the diazonium salt intermediate requires careful temperature control.[16]
Caption: The Sandmeyer reaction pathway for benzonitrile.
Rosenmund-von Braun Reaction
This reaction facilitates the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[7][17][18] Traditionally, the reaction requires high temperatures and polar aprotic solvents.[7] However, recent advancements, such as the use of L-proline as a promoter, have enabled the reaction to proceed under milder conditions with good yields.[8]
Caption: The Rosenmund-von Braun reaction for aryl nitriles.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthesis procedures.
Protocol 1: Dehydration of Benzamide using Phosphorus Pentoxide (Microwave)
This protocol describes a rapid, solvent-free method for synthesizing benzonitrile.[3]
-
Materials:
-
Benzamide
-
Phosphorus Pentoxide (P₂O₅)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix benzamide and phosphorus pentoxide (a molar ratio of approximately 1:1 to 1:1.5).[16]
-
Place the vessel in a commercial microwave oven and irradiate for 1 to 2.5 minutes at a power of approximately 320 W.[19]
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude benzonitrile.
-
Further purification can be achieved via distillation or column chromatography.
-
Protocol 2: Sandmeyer Reaction from Aniline
This protocol requires careful temperature control due to the instability of the diazonium salt intermediate.[14][16]
-
Materials:
-
Aniline (or a substituted aniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Crushed Ice
-
Organic Solvent (e.g., Dichloromethane)
-
-
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath, dissolve the starting aniline in an aqueous solution of hydrochloric acid. While maintaining the temperature between 0 and 5 °C, slowly add a chilled aqueous solution of sodium nitrite dropwise.[14] Stir for an additional 30 minutes to ensure complete formation of the benzenediazonium chloride solution.[14]
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the CuCN mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat to approximately 50-60 °C until the evolution of nitrogen gas ceases.[20]
-
Work-up: Cool the reaction mixture and extract the benzonitrile with an organic solvent. Wash the organic extracts, dry over a suitable drying agent, and remove the solvent. Purify the crude product by vacuum distillation.[16]
-
General Experimental and Troubleshooting Workflow
A systematic approach is essential for both executing the synthesis and diagnosing issues such as low yield.
Caption: General workflow for benzonitrile synthesis.
Caption: Troubleshooting logic for low benzonitrile yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium | Chemické listy [chemicke-listy.cz]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
- 12. Benzonitrile - Wikipedia [en.wikipedia.org]
- 13. Ammoxidation - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 18. synarchive.com [synarchive.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents and Catalysts for Synthesizing Trifluoromethylated Benzonitriles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into the benzonitrile scaffold is a pivotal strategy in medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient and versatile methods for the synthesis of trifluoromethylated benzonitriles is an area of intense research. This guide provides an objective comparison of alternative reagents and catalysts for this transformation, supported by experimental data and detailed protocols.
Overview of Synthetic Strategies
The synthesis of trifluoromethylated benzonitriles can be broadly categorized into three main approaches:
-
Palladium-Catalyzed Cross-Coupling: This method typically involves the reaction of a halogenated benzonitrile with a trifluoromethyl source in the presence of a palladium catalyst. It is a versatile approach that tolerates a wide range of functional groups.
-
Copper-Catalyzed Reactions: Copper catalysis is widely employed for trifluoromethylation reactions, offering a cost-effective alternative to palladium. These reactions can proceed through various mechanisms, including the use of electrophilic, nucleophilic, or radical trifluoromethylating agents.
-
Photoredox Catalysis: This modern approach utilizes visible light to initiate radical trifluoromethylation reactions under mild conditions. It is particularly attractive for its high functional group tolerance and sustainability.
Performance Comparison of Reagents and Catalysts
The selection of an appropriate reagent and catalyst system is crucial for achieving high yields and selectivity in the synthesis of trifluoromethylated benzonitriles. The following tables summarize the performance of various methods based on reported experimental data.
Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides
This method has demonstrated compatibility with the nitrile functional group, making it a viable option for the synthesis of trifluoromethylated benzonitriles.
| Substrate | Trifluoromethyl Source | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | TESCF3 | Pd(dba)2 / P(t-Bu)3 | Dioxane | 120-140 | 6-20 | 85 | [1] |
Copper-Catalyzed Trifluoromethylation of Arylboronic Acids
Arylboronic acids are common starting materials in cross-coupling reactions. Copper-catalyzed trifluoromethylation of cyanophenylboronic acids provides a direct route to trifluoromethylated benzonitriles.
| Substrate | Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Cyanophenylboronic acid | Togni's Reagent | CuI / 1,10-Phenanthroline | K2CO3 | Diglyme | 35 | 14 | 88 | [2] |
| 4-Cyanophenylboronic acid | Langlois Reagent | Cu(OAc)2 | - | DMSO | 60 | 12 | 75 | [3][4][5] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Trifluoromethylation of 4-Chlorobenzonitrile
This protocol is adapted from the palladium-catalyzed trifluoromethylation of aryl chlorides.
Materials:
-
4-Chlorobenzonitrile
-
Triethyl(trifluoromethyl)silane (TESCF3)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)2)
-
Tri-tert-butylphosphine (P(t-Bu)3)
-
Potassium fluoride (KF, spray-dried)
-
Dioxane (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a nitrogen-filled glovebox, add spray-dried KF (1.5 mmol) to a Schlenk tube equipped with a magnetic stir bar.
-
Add 4-chlorobenzonitrile (1.0 mmol), Pd(dba)2 (0.02 mmol), and P(t-Bu)3 (0.04 mmol).
-
Add anhydrous dioxane (5 mL) to the tube.
-
Add TESCF3 (1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 120-140 °C for 6-20 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)benzonitrile.[1]
General Procedure for Copper-Catalyzed Trifluoromethylation of 4-Cyanophenylboronic Acid with Togni's Reagent
This protocol is based on the copper-catalyzed trifluoromethylation of arylboronic acids.[2]
Materials:
-
4-Cyanophenylboronic acid
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K2CO3)
-
Diglyme (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 4-cyanophenylboronic acid (1.0 mmol), Togni's reagent (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K2CO3 (2.0 mmol).
-
Add anhydrous diglyme (5 mL).
-
Stir the reaction mixture at 35 °C for 14 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(trifluoromethyl)benzonitrile.[2]
Synthetic Pathways and Workflows
The following diagrams illustrate the general workflows for the described synthetic methods.
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent [organic-chemistry.org]
- 3. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 4. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 5. Reagent of the month – November - Langlois reagent [sigutlabs.com]
Safety Operating Guide
Navigating the Disposal of 2-Methyl-3-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Methyl-3-(trifluoromethyl)benzonitrile, ensuring compliance and minimizing risk.
Hazard Profile
This compound is classified as a substance with significant health hazards. According to safety data sheets, it is harmful if swallowed or inhaled, toxic in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] The signal word for this chemical is "Danger".[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid breathing dust, fumes, or spray.[1][2]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1][2]
In case of accidental contact, follow these first-aid measures:
-
Eyes: Rinse cautiously with water for several minutes.[3]
-
Skin: Wash with plenty of soap and water.[3]
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[4] Chemical waste generators are responsible for correctly classifying and disposing of hazardous waste.[3]
-
Waste Determination: The first step is to determine if the chemical waste is classified as hazardous.[5] Given the hazard profile of this compound, it should be treated as hazardous waste.
-
Containerization:
-
Use a container that is compatible with the chemical. The original container or a designated, properly labeled hazardous waste container is recommended.[5][6]
-
Ensure the container is in good condition and can be securely sealed.[5]
-
The outside of the container must be clean and free of contamination.[6]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.[7]
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.
-
This area should be well-ventilated and away from incompatible materials.[6]
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow their specific instructions for packaging and pickup.
-
Important Considerations:
-
Do Not dispose of this compound down the drain or in the regular trash.[2][3]
-
Do Not attempt to neutralize or treat the chemical unless you are a trained professional with a specific, validated protocol.
-
For spills, absorb the material with an inert absorbent like sand or vermiculite and place it in a sealed container for disposal as hazardous waste.[2][8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. mtu.edu [mtu.edu]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
